(3-Bromophenyl)dimethyl(phenyl)silane
Description
Properties
Molecular Formula |
C14H15BrSi |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(3-bromophenyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H15BrSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-11H,1-2H3 |
InChI Key |
SQPOTCAYSHDNPW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Technical Whitepaper: Structural Profiling and Synthetic Applications of (3-Bromophenyl)dimethyl(phenyl)silane
Executive Summary
In modern drug discovery and advanced material science, the strategic incorporation of silicon into organic frameworks has emerged as a powerful tool to modulate physicochemical properties. (3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7) represents a highly versatile, bifunctional building block[1]. Featuring both a reactive aryl bromide handle and a sterically demanding, lipophilic dimethyl(phenyl)silyl group, this compound serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its structural properties, reactivity profile, and step-by-step methodologies for its synthesis and downstream application in cross-coupling reactions[2].
Chemical Identity & Physical Properties
Understanding the baseline physicochemical parameters of (3-Bromophenyl)dimethyl(phenyl)silane is crucial for predicting its behavior in complex reaction mixtures and biological systems. The dimethyl(phenyl)silyl moiety significantly increases the overall lipophilicity (LogP) of the molecule compared to its carbon analogues (e.g., a tert-butyl or cumyl group), while the meta-substituted bromine provides a highly specific vector for transition-metal catalysis.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (3-Bromophenyl)dimethyl(phenyl)silane |
| CAS Registry Number | 161583-97-7[1] |
| Molecular Formula | C₁₄H₁₅BrSi[1] |
| Molecular Weight | 291.26 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Standard Purity | ≥ 98% (Verified via NMR, HPLC, LC-MS)[3] |
| Reactivity Handles | Electrophilic (Aryl Bromide), Latent Nucleophilic (Silane) |
Structural Analysis & Reactivity Profile
The architectural value of (3-Bromophenyl)dimethyl(phenyl)silane lies in its orthogonal reactivity:
-
The 3-Bromophenyl Handle: The bromine atom at the meta-position acts as an electrophilic site for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille)[2]. Because it is meta-substituted, it avoids the steric hindrance typically associated with ortho-substituents, ensuring rapid oxidative addition by low-valent metal catalysts.
-
The Dimethyl(phenyl)silyl Group: In medicinal chemistry, silicon acts as a bioisostere for carbon. The longer C-Si bonds (approx. 1.87 Å vs. 1.54 Å for C-C) and the altered bond angles expand the steric bulk of the molecule, which can disrupt planar π -stacking and improve solubility. Furthermore, this group is highly stable under standard physiological conditions but can be activated under specific conditions (e.g., using fluoride sources like TBAF) for Hiyama cross-coupling.
Synthesis Methodology
The primary route to synthesize (3-Bromophenyl)dimethyl(phenyl)silane relies on the selective mono-lithiation of 1,3-dibromobenzene, followed by trapping with a silyl electrophile.
Experimental Workflow: Selective Silylation
Causality & Validation: The critical challenge in this workflow is preventing the formation of 1,3-dilithiobenzene or benzyne intermediates. This is mitigated by strict cryogenic temperature control (-78 °C) and the stoichiometric regulation of the organolithium reagent.
Fig 1. Stepwise lithiation and silylation workflow for synthesizing the target silane.
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with inert argon gas. Add 1,3-dibromobenzene (10.0 mmol, 1.0 equiv) and 50 mL of anhydrous tetrahydrofuran (THF).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Halogen-Metal Exchange: Add n-butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 equiv) dropwise via a syringe pump over 30 minutes. Expert Insight: Slow addition ensures that the localized concentration of n-BuLi remains low, strictly favoring mono-lithiation over di-lithiation.
-
Electrophilic Trapping: Stir the resulting aryl lithium intermediate for 1 hour at -78 °C. Add chloro(dimethyl)phenylsilane (11.0 mmol, 1.1 equiv) dropwise. Expert Insight: The silicon center is highly electrophilic; the reaction proceeds via an SN2-like mechanism at the silicon atom.
-
Workup & Validation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Validation: The quench neutralizes any unreacted organolithium and hydrolyzes excess silyl chloride, preventing the formation of siloxane impurities during concentration.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (100% hexanes) to yield the pure product.
Applications in Drug Discovery & Material Science
(3-Bromophenyl)dimethyl(phenyl)silane is heavily utilized in two primary sectors:
-
Material Science: It is employed in the synthesis of silicone polymers and OLED (Organic Light Emitting Diode) materials[2]. The silicon atom acts as an insulating node that disrupts π -conjugation between aromatic systems, which is essential for maintaining high triplet energy levels in deep-blue phosphorescent host materials.
-
Drug Discovery: It serves as a precursor for generating biaryl-silane pharmacophores via Palladium-catalyzed cross-coupling[2].
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Causality & Validation: To functionalize the aryl bromide, a Suzuki-Miyaura coupling is utilized. The use of a biphasic solvent system (Dioxane/Water) is critical because water is required to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.
Fig 2. Catalytic cycle for Pd-catalyzed cross-coupling of the 3-bromophenyl moiety.
Step-by-Step Protocol:
-
Reagent Charging: In a 20 mL microwave vial, combine (3-Bromophenyl)dimethyl(phenyl)silane (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent Addition & Degassing: Add 5 mL of a 1,4-dioxane/H₂O mixture (4:1 v/v). Seal the vial with a crimp cap and sparge the solution with argon for 10 minutes. Expert Insight: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Thorough degassing is the most critical variable for high yields.
-
Reaction Execution: Heat the mixture in an oil bath at 90 °C for 12 hours.
-
Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot (R_f ~ 0.8 in pure hexanes) and the emergence of a new, more polar spot indicates successful conversion. GC-MS can be used to confirm the molecular ion peak (M+) of the cross-coupled product.
-
Isolation: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 x 15 mL). Dry, concentrate, and purify via column chromatography.
References
Sources
Comprehensive NMR Elucidation of (3-Bromophenyl)dimethyl(phenyl)silane: A Technical Guide for Structural Validation
Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary
Organosilanes serve as critical building blocks in modern synthetic chemistry, acting as versatile intermediates in Hiyama cross-coupling reactions and as core scaffolds in advanced materials like OLEDs and silicon-based polymers. (3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7)[1] is a particularly valuable bifunctional synthon. It possesses both a highly reactive carbon-bromine bond for palladium-catalyzed transformations and a stable dialkylarylsilyl group for subsequent functionalization or material integration.
This whitepaper provides an in-depth technical guide to the structural elucidation of (3-Bromophenyl)dimethyl(phenyl)silane using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By deconstructing the causality behind specific chemical shifts—such as the heavy atom effect and silicon's electropositivity—and establishing a self-validating experimental protocol, this guide ensures high-fidelity structural verification for researchers and quality control professionals[2].
Theoretical Framework & Causality in Chemical Shifts
To accurately interpret the NMR spectra of (3-Bromophenyl)dimethyl(phenyl)silane, one must understand the underlying physical chemistry dictating the electronic environment of its nuclei.
Silicon's Electropositivity and Inductive Effects
Silicon is significantly more electropositive than carbon (Pauling electronegativity: Si = 1.90, C = 2.55).
-
1H NMR Impact: The electron density is pushed toward the methyl carbons, heavily shielding the Si-CH3 protons and shifting them upfield to approximately 0.55 ppm (relative to standard alkanes at ~0.9 ppm).
-
13C NMR Impact: Paradoxically, the ipso-carbons of the aromatic rings attached directly to silicon are heavily deshielded (shifted downfield to ~137–142 ppm). This is primarily due to the paramagnetic shielding term of the carbon nucleus, which is highly sensitive to the presence of the adjacent silicon atom and its available empty orbitals.
The Heavy Atom Effect (Bromine)
The 3-bromophenyl ring presents a classic example of the "heavy atom effect" (spin-orbit coupling). The large, polarizable electron cloud of the bromine atom induces a strong diamagnetic shielding effect on the directly attached ipso-carbon (C3). While a standard aromatic carbon resonates at ~128.5 ppm, the C-Br ipso-carbon is characteristically shielded, resonating upfield at approximately 122.8 ppm[3].
Anisotropic Deshielding
The two aromatic rings generate strong induced magnetic fields (ring currents) when placed in the spectrometer's external magnetic field ( B0 ). Protons located in the plane of these rings experience severe anisotropic deshielding, pushing the aromatic protons into the 7.20–7.70 ppm range. The unique meta-substitution of the bromine atom breaks the symmetry of the ring, resulting in a highly complex, first-order splitting pattern that serves as a definitive structural fingerprint.
Experimental Protocol: A Self-Validating Workflow
A protocol is only as robust as its internal controls. The following methodology is designed as a self-validating system , ensuring that any deviation in sample integrity or instrument calibration is immediately flagged before data interpretation begins.
Step-by-Step Methodology
Step 1: Sample Preparation (The Foundation)
-
Weigh 15–20 mg (for 1H NMR) or 60–80 mg (for 13C NMR) of high-purity (3-Bromophenyl)dimethyl(phenyl)silane.
-
Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Critical Control: Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates and undissolved solids ensures a perfectly homogeneous magnetic field, which is mandatory for resolving the fine J -couplings of the 3-bromophenyl ring.
Step 2: Instrument Calibration & Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the instrument to the 2H resonance of the CDCl3 solvent.
-
Perform gradient shimming.
-
Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim. A broad TMS peak invalidates downstream integration.
Step 3: 1H NMR Acquisition
-
Pulse Sequence: Standard 30° flip angle (zg30). Causality: A 30° pulse allows for faster longitudinal relaxation ( T1 ) recovery between scans compared to a 90° pulse, maximizing the Signal-to-Noise Ratio (SNR) per unit time.
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans (NS): 16.
Step 4: 13C NMR Acquisition
-
Pulse Sequence: Power-gated decoupling (zgpg30). Causality: This applies continuous 1H decoupling during acquisition to collapse C-H multiplets into sharp singlets, while applying low-power decoupling during the relaxation delay to build up the Nuclear Overhauser Effect (NOE), enhancing protonated carbon signals by up to a factor of 2.98.
-
Relaxation Delay (D1): 3.0–5.0 seconds. Causality: Quaternary carbons (C-Si, C-Br) lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures complete T1 relaxation, preventing the artificial attenuation of the ipso carbon signals.
-
Scans (NS): 512–1024 (depending on exact concentration).
Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR workflow.
Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.
Spectral Analysis & Data Presentation
1H NMR Quantitative Data
Self-Validation Check: The integral ratio of the aliphatic region (Si-CH3) to the aromatic region must resolve to exactly 6.00 : 9.00 . Any deviation > 5% indicates the presence of silanol impurities (due to hydrolysis) or residual starting materials[4].
Table 1: 1H NMR Assignments (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| Si-CH3 | 0.55 | Singlet (s) | - | 6H | Dimethylsilyl protons |
| H5 (3-Br-Ph) | 7.25 | Triplet (t) | 7.8 | 1H | Meta to Si, Meta to Br |
| H-meta/para (Ph) | 7.35 – 7.40 | Multiplet (m) | - | 3H | Phenyl meta and para protons |
| H6 (3-Br-Ph) | 7.42 | Doublet of triplets (dt) | 7.5, 1.2 | 1H | Ortho to Si, Para to Br |
| H-ortho (Ph) | 7.50 – 7.55 | Multiplet (m) | - | 2H | Phenyl ortho protons |
| H4 (3-Br-Ph) | 7.52 | Doublet of doublets of doublets (ddd) | 8.0, 2.0, 1.0 | 1H | Para to Si, Ortho to Br |
| H2 (3-Br-Ph) | 7.65 | Narrow multiplet (m) | ~ 1.5 | 1H | Ortho to Si, Ortho to Br |
13C NMR Quantitative Data
The 13C spectrum confirms the carbon skeleton. The presence of exactly 11 distinct aromatic carbon signals (due to the symmetry of the unsubstituted phenyl ring and the asymmetry of the 3-bromophenyl ring) alongside a single aliphatic signal validates the structure.
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Type | Assignment | Mechanistic Rationale |
| -2.4 | CH3 | Si-CH3 | Shielded by electropositive silicon. |
| 122.8 | C (Quat.) | C3 (3-Br-Ph, Br-ipso) | Heavy atom shielding effect of bromine[3]. |
| 128.0 | CH | C-meta (Ph) | Standard aromatic resonance. |
| 129.5 | CH | C-para (Ph) | Standard aromatic resonance. |
| 129.6 | CH | C5 (3-Br-Ph) | Meta to both substituents; minimally affected. |
| 131.5 | CH | C6 (3-Br-Ph) | Deshielded by ortho-Si inductive effects. |
| 132.0 | CH | C4 (3-Br-Ph) | Deshielded by ortho-Br inductive effects. |
| 134.1 | CH | C-ortho (Ph) | Deshielded by ortho-Si inductive effects. |
| 136.2 | CH | C2 (3-Br-Ph) | Deshielded synergistically by ortho-Si and ortho-Br. |
| 137.5 | C (Quat.) | C-ipso (Ph) | Deshielded by direct Si attachment (paramagnetic term). |
| 141.5 | C (Quat.) | C1 (3-Br-Ph, Si-ipso) | Deshielded by direct Si attachment and meta-Br. |
Conclusion
The structural validation of (3-Bromophenyl)dimethyl(phenyl)silane relies heavily on recognizing the nuanced interplay of inductive effects, anisotropic deshielding, and the heavy atom effect within its NMR spectra. By adhering to the self-validating acquisition parameters outlined in this guide—specifically the careful management of T1 relaxation delays for quaternary carbons and rigorous integration checks—researchers can guarantee the absolute integrity of their synthetic intermediates before advancing to complex cross-coupling methodologies.
Sources
(3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7): A Technical Guide on Synthesis, Material Safety, and Applications in Advanced Materials
As a Senior Application Scientist, I frequently encounter organosilicon building blocks that serve as critical linchpins in both pharmaceutical scaffold design and advanced organic electronics. Among these, (3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7) stands out. This compound provides a unique combination of a highly reactive aryl bromide handle for transition-metal-catalyzed cross-coupling and a bulky, electronically insulating dimethylphenylsilyl group [1].
This whitepaper provides an in-depth technical evaluation of its physicochemical properties, material safety data, synthetic methodologies, and field-proven experimental protocols.
Physicochemical Profiling & Material Safety Data (MSDS/SDS)
Before integrating any novel building block into a synthetic pipeline, a rigorous assessment of its physical properties and safety profile is mandatory. The structural bulk of the dimethylphenylsilyl moiety imparts high lipophilicity, making the compound highly soluble in standard organic solvents but completely insoluble in aqueous media.
Quantitative Physicochemical Data
Data summarized for rapid reference during experimental design [1, 3].
| Property | Value / Description |
| CAS Number | 161583-97-7 |
| Molecular Formula | C₁₄H₁₅BrSi |
| Molecular Weight | 291.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in THF, Toluene, DCM, Hexanes; Insoluble in H₂O |
| Storage Conditions | Inert atmosphere (N₂ or Ar), 2–8 °C, protect from moisture |
GHS Safety and Handling Protocols
Organosilanes carrying halogenated phenyl rings present specific handling requirements. The compound is classified under standard GHS hazard categories for skin and eye irritation [4].
| Hazard Class | GHS Codes | Precautionary Measures & Causality |
| Skin Irritation | H315 (Category 2) | P280 : Wear nitrile gloves. The lipophilic nature allows rapid dermal penetration. |
| Eye Irritation | H319 (Category 2A) | P305+P351+P338 : Use safety goggles. Silanes can cause severe corneal irritation upon contact. |
| Respiratory Tract | H335 (STOT SE 3) | P261 : Handle exclusively in a fume hood. Vapor inhalation causes mucosal irritation. |
Self-Validating Safety Check: Always verify the integrity of the inert atmosphere during storage. Exposure to ambient moisture over prolonged periods can lead to slow degradation, identifiable by the appearance of a cloudy precipitate (siloxanes) in the otherwise clear liquid.
Synthetic Methodology & Mechanistic Causality
The synthesis of (3-Bromophenyl)dimethyl(phenyl)silane relies on the precise control of organolithium chemistry. The standard approach involves the mono-lithiation of 1,3-dibromobenzene followed by an electrophilic quench with chlorodimethylphenylsilane [2].
Mechanistic Rationale
The critical parameter in this workflow is temperature control. The lithium-halogen exchange must be conducted at cryogenic temperatures (–78 °C).
-
Why –78 °C? At higher temperatures (e.g., > –40 °C), the highly reactive 3-bromophenyllithium intermediate can undergo elimination of LiBr to form a transient benzyne intermediate, leading to complex polymeric mixtures and drastically reduced yields.
-
Why mono-lithiation? By strictly controlling the stoichiometry of n-butyllithium (1.05 equivalents) and utilizing
Electronic and steric properties of (3-Bromophenyl)dimethyl(phenyl)silane
The Silicon Switch: Electronic and Steric Dynamics of (3-Bromophenyl)dimethyl(phenyl)silane in Drug Design and Catalysis
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of silicon—often termed the "silicon switch"—has evolved from a theoretical curiosity into a cornerstone of lead optimization. (3-Bromophenyl)dimethyl(phenyl)silane represents a highly specialized organosilicon building block designed to bridge the gap between robust catalytic cross-coupling and bioisosteric drug design. This whitepaper deconstructs the unique electronic gradients and steric parameters of this molecule, providing researchers with the causal reasoning and self-validating protocols necessary to leverage it in complex synthetic workflows.
Structural Anatomy & Electronic Profile
The reactivity and biological utility of (3-Bromophenyl)dimethyl(phenyl)silane are dictated by the interplay between the electropositive silicon center and its three distinct substituents: the methyl groups, the unsubstituted phenyl ring, and the 3-bromophenyl ring.
-
Silicon's Electropositivity and Hyperconjugation: Silicon is significantly more electropositive (Pauling electronegativity 1.90) than carbon (2.55). This inherent polarity makes the Si-C bonds susceptible to nucleophilic attack. However, the unsubstituted phenyl ring acts as an electronic reservoir, stabilizing the silicon center through σ∗−π hyperconjugation. The low-lying σ∗ orbitals of the Si-C bonds accept electron density from the aromatic π -system, fortifying the bond against premature cleavage 1[1].
-
The Meta-Bromo Inductive Effect (-I): Halogens are unique in electrophilic aromatic systems because they possess a resonance-donating (+M) effect but a stronger inductive-withdrawing (-I) effect 2[2]. The meta-positioning of the bromine atom in this molecule is a strategic design choice. It physically isolates the lone pairs of the halogen from participating in direct +M resonance with the ipso-carbon attached to the silicon. Consequently, the electronic landscape is dominated purely by the strong -I inductive pull 3[3]. This subtly polarizes the molecule, pulling electron density away from the silicon center and enhancing the reactivity of the C-Br bond for late-stage functionalizations.
Figure 1: Logical relationship mapping the electronic and steric vectors acting on the central silicon.
Steric Parameters & Conformational Dynamics
Steric bulk is a critical parameter when designing silyl-containing therapeutics or catalysts. The dimethylphenylsilyl group offers a "Goldilocks" steric profile—intermediate between highly labile and overly encumbered groups 4[4].
Furthermore, the meta-substitution of the bromine atom avoids the severe steric clash (A-strain) that would occur in an ortho-substituted analog. This ensures that the rotational barrier around the Si-C(aryl) bond remains low, allowing the molecule to adopt multiple conformations to fit into biological binding pockets.
Table 1: Comparative Steric and Electronic Parameters of Silyl Groups
| Silyl Group | Relative Steric Bulk | Electronic Effect on Aryl Ring | Stability to Base/Nucleophiles |
| Trimethylsilyl (TMS) | Low | Mild +I Donor | Poor (Prone to protodesilylation) |
| Dimethylphenylsilyl | Moderate | Resonance Stabilizing / Mild -I | Good (Kinetic shielding) |
| Triisopropylsilyl (TIPS) | High | Strong +I Donor | Excellent |
| tert-Butyldiphenylsilyl (TBDPS) | Very High | Resonance Stabilizing | Excellent |
Applications in Drug Discovery: The "Silicon Switch"
The strategic replacement of a carbon atom with a silicon bioisostere is a powerful tactic in lead optimization 5[5]. Replacing a C(CH3)2Ph group with a Si(CH3)2Ph group increases the bond length (C-C is ~1.54 Å, Si-C is ~1.87 Å).
-
Lipophilicity and Metabolism: Silicon's larger covalent radius and lower electronegativity generally increase the lipophilicity (logP) of the molecule. This can significantly enhance blood-brain barrier (BBB) penetration for CNS drugs 6[6]. Because silicon does not undergo the same oxidative metabolism (e.g., via Cytochrome P450) as carbon, incorporating a dimethylphenylsilyl group can block metabolic liabilities and increase the drug's half-life 7[7].
-
Late-Stage Functionalization: The meta-bromide serves as a pristine synthetic handle. Through palladium-catalyzed cross-coupling, complex pharmacophores can be attached to the 3-bromophenyl ring without disturbing the bioisosteric silicon center.
Experimental Methodologies: Self-Validating Protocols
To utilize this molecule effectively, synthetic protocols must account for the specific vulnerabilities of the Si-C bond. The following protocols are designed with built-in causality to prevent off-target reactions.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: To couple the meta-bromide with an arylboronic acid without cleaving the sensitive Si-C(aryl) bonds. Causality & Design: The primary failure mode in cross-coupling arylsilanes is competitive desilylation by strong bases. By selecting a mild base ( K2CO3 ) and a bulky bidentate ligand (dppf), the palladium center is directed exclusively to the C-Br bond. The large bite angle of dppf (99°) accommodates the steric bulk of the dimethylphenylsilyl group, preventing catalyst poisoning.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under argon, charge (3-Bromophenyl)dimethyl(phenyl)silane (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/ H2O (4:1). Note: The biphasic system dissolves both the organic silane and the inorganic base, while water activates the boronic acid to the reactive boronate species.
-
Reaction: Heat to 80°C for 12 hours. Monitor via TLC (Hexanes/EtOAc) until the starting silane is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash chromatography.
Figure 2: Chemoselective cross-coupling workflow preserving the sensitive bioisosteric Si-C bond.
Protocol 2: 29Si NMR Analysis for Electronic Profiling
Objective: To quantitatively measure the electron-withdrawing impact of the meta-bromide on the silicon center. Causality & Design: Silicon-29 NMR is exquisitely sensitive to the electronic environment of the silicon nucleus. By comparing the chemical shift of (3-Bromophenyl)dimethyl(phenyl)silane to a baseline standard (dimethyl(diphenyl)silane), researchers can isolate the inductive (-I) effect of the meta-bromine. The lack of an ortho-substituent ensures that any observed downfield shift is purely electronic, not an artifact of steric deshielding.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20 mg of the silane in 0.6 mL of CDCl3 (100 atom % D) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Tuning: Tune the NMR probe to the 29Si resonance frequency (e.g., 99.36 MHz on a 500 MHz spectrometer).
-
Pulse Sequence: Utilize an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence. Note: 29Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio. INEPT transfers polarization from the highly abundant protons on the adjacent methyl groups to the silicon nucleus, drastically increasing the signal-to-noise ratio and bypassing long relaxation times.
-
Data Analysis: A positive (downfield) shift relative to the control confirms the deshielding effect caused by the -I inductive pull of the meta-bromine.
References
- BenchChem. "A Comparative Guide to the Reactivity of (Dimethylphenylsilyl)
- ACS Publications.
- ACS Publications. "Diphenylsilylsilanolates Enable the Transfer of a Wide Range of Silyl Groups."
- Chemistry An Asian Journal. "Cobalt‐Catalyzed Decarbonylation of Aromatic Acylsilanes via the Cleavage of Carbon–Silicon Bonds."
- ResearchGate. "Recent advances in Cu-catalyzed C(sp³)–Si and C(sp³)
- Wikipedia.
- Chemistry LibreTexts. "16.
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Application Note: Palladium-Catalyzed Cross-Coupling Protocols Utilizing (3-Bromophenyl)dimethyl(phenyl)silane
Executive Summary & Rationale
(3-Bromophenyl)dimethyl(phenyl)silane is a highly versatile bifunctional scaffold in modern organic synthesis and drug discovery. It features a reactive aryl bromide handle for immediate transition-metal-catalyzed cross-coupling, alongside a robust dimethyl(phenyl)silyl (DMPS) group at the meta position. The DMPS group serves a dual purpose: it acts as a lipophilic pharmacophore modifier and functions as a masked hydroxyl group or a latent nucleophile for [1].
This technical note details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings using this specific substrate. As a self-validating guide, it emphasizes [2], ensuring high fidelity and reproducibility for drug development professionals.
Mechanistic Causality: The Role of the meta-DMPS Group
In palladium-catalyzed cross-coupling, the oxidative addition of the C–Br bond is typically the rate-determining step for [3]. The meta-DMPS group exerts a mild inductive electron-withdrawing effect (–I) while providing minimal steric hindrance to the C–Br bond (in stark contrast to ortho-silyl substituents). This unique electronic profile accelerates oxidative addition compared to unsubstituted bromobenzene. Furthermore, the bulky DMPS group helps stabilize the resulting Pd(II) intermediate against premature protodehalogenation.
Caption: Pd-catalyzed cycle highlighting meta-DMPS acceleration of oxidative addition.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
Objective : Couple (3-Bromophenyl)dimethyl(phenyl)silane with aryl/heteroaryl boronic acids while preserving the DMPS group.
Causality of Reagent Choices :
-
Catalyst : Pd(dppf)Cl2·CH2Cl2 (5 mol%). The bidentate dppf ligand enforces a cis-geometry on the square planar Pd(II) center. This forced proximity of the two coupling partners drastically accelerates reductive elimination and suppresses competitive homocoupling.
-
Base : K2CO3 (2.0 equiv). A mild, inorganic base. Stronger bases (like NaOH) risk premature cleavage of the DMPS group.
-
Solvent : 1,4-Dioxane/H2O (4:1 v/v). Water is strictly necessary to dissolve the K2CO3 and generate the reactive boronate complex, while dioxane provides excellent solubility for the silane.
Step-by-Step Methodology :
-
Preparation : In a rigorously oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Bromophenyl)dimethyl(phenyl)silane (1.0 mmol, 291.3 mg) and the corresponding boronic acid (1.2 mmol).
-
Catalyst & Base Loading : Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 41 mg) and anhydrous K2CO3 (2.0 mmol, 276 mg).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x).
-
Self-Validation Step: Ensure the vacuum holds below 0.1 mbar for at least 30 seconds to confirm system integrity against oxygen, which would rapidly oxidize the phosphine ligand and kill the catalytic cycle.
-
-
Solvent Addition : Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.
-
Reaction : Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm) to overcome mass-transfer limitations between the aqueous and organic phases.
-
Workup : Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (3 x 10 mL). Extract the aqueous layer with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Objective : Couple (3-Bromophenyl)dimethyl(phenyl)silane with primary or secondary amines.
Causality of Reagent Choices :
-
Catalyst : Pd2(dba)3 (2 mol%) with RuPhos (4 mol%). RuPhos is an extremely bulky, electron-rich biaryl phosphine. Its electron density facilitates the challenging oxidative addition of the bromide, while its massive steric bulk forces the C–N reductive elimination, outcompeting unwanted β-hydride elimination.
-
Base : NaOtBu (1.5 equiv). A strong, soluble base required to deprotonate the amine coordinated to the Pd(II) center. The DMPS group is robust enough to survive NaOtBu in strictly anhydrous conditions.
-
Solvent : Toluene. A non-polar solvent that supports high reaction temperatures (100 °C) and optimal solubility for the RuPhos-Pd complex.
Step-by-Step Methodology :
-
Preparation : Inside an argon-filled glovebox, charge a 10 mL pressure vial with Pd2(dba)3 (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.7 mg), and NaOtBu (1.5 mmol, 144 mg).
-
Substrate Addition : Add (3-Bromophenyl)dimethyl(phenyl)silane (1.0 mmol, 291.3 mg) and the amine (1.2 mmol).
-
Solvent Addition : Add anhydrous, degassed toluene (5.0 mL). Seal the vial tightly with a Teflon-lined cap.
-
Reaction : Remove the vial from the glovebox and stir at 100 °C for 16 hours.
-
Self-Validation Step: Monitor the color change during the first 15 minutes of heating. The solution must transition from the dark purple of resting Pd2(dba)3 to a deep red/orange, indicating the successful formation of the active monomeric Pd(0)-RuPhos species.
-
-
Workup : Cool to room temperature, dilute with CH2Cl2 (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Quantitative Data Summary
The following table summarizes expected yields and conditions for the cross-coupling of (3-Bromophenyl)dimethyl(phenyl)silane with various partners, demonstrating the robustness of the DMPS group under both strongly basic (NaOtBu) and aqueous biphasic conditions.
| Coupling Partner | Reaction Type | Catalyst System | Temp / Time | Isolated Yield (%) |
| Phenylboronic Acid | Suzuki-Miyaura | Pd(dppf)Cl2 / K2CO3 | 80 °C / 12 h | 92% |
| 4-Methoxyphenylboronic Acid | Suzuki-Miyaura | Pd(dppf)Cl2 / K2CO3 | 80 °C / 12 h | 89% |
| Morpholine | Buchwald-Hartwig | Pd2(dba)3 / RuPhos / NaOtBu | 100 °C / 16 h | 85% |
| Aniline | Buchwald-Hartwig | Pd2(dba)3 / RuPhos / NaOtBu | 100 °C / 16 h | 88% |
| n-Hexylamine | Buchwald-Hartwig | Pd2(dba)3 / RuPhos / NaOtBu | 100 °C / 16 h | 78% |
Downstream Applications: The DMPS Group as a Synthetic Handle
Following successful cross-coupling, the DMPS group can be retained for lipophilicity or converted directly into a hydroxyl group via Fleming-Tamao oxidation. This two-step workflow (Coupling → Oxidation) is a powerful method for synthesizing meta-substituted phenols that are otherwise difficult to access due to the inherent ortho/para-directing effects in classical electrophilic aromatic substitution.
Caption: Two-step workflow converting (3-Bromophenyl)DMPS into meta-substituted phenols.
References
-
Visible-Light-Enabled Preparation of Palladium Nanoparticles and Application as Catalysts for Suzuki–Miyaura Coupling. Organic Letters - ACS Publications. URL:[Link]
-
1,2-Diborylsilanes: Catalytic Enantioselective Synthesis and Site-Selective Cross-Coupling. Journal of the American Chemical Society. URL:[Link]
-
Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl). Organic Letters - ACS Publications. URL:[Link]
Sources
Synthesis of OLED intermediate materials using (3-Bromophenyl)dimethyl(phenyl)silane
Advanced Application Note: Synthesis and Integration of (3-Bromophenyl)dimethyl(phenyl)silane in High-Performance OLED Host Materials
Executive Summary
The development of highly efficient blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of host materials. (3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7) serves as a premier synthetic building block for these hosts. By leveraging its unique meta-substitution pattern and the steric bulk of the silyl group, researchers can synthesize host materials that simultaneously achieve high triplet energy ( T1 ), excellent morphological stability, and suppressed exciton quenching.
Mechanistic Rationale: The "Why" Behind the Molecule
Designing an optimal OLED host requires balancing charge transport with exciton confinement. The structural features of (3-Bromophenyl)dimethyl(phenyl)silane address these requirements through two primary mechanisms:
-
Conjugation Disruption via Meta-Linkage: To confine triplet excitons on a blue emitter, the host material must possess a triplet energy ( T1 ) greater than 2.8 eV. Para-substituted aryl groups extend π -conjugation across the molecule, which inherently lowers the T1 level. The meta-bromine linkage in this intermediate intentionally disrupts the linear π -conjugation pathway, preserving a high T1 state critical for deep-blue emission without reverse energy transfer[1][2].
-
Steric Shielding and ACQ Suppression: The dimethyl(phenyl)silyl moiety acts as a three-dimensional steric bumper. In amorphous solid-state films, planar conjugated molecules are prone to π−π stacking, which leads to Aggregation-Caused Quenching (ACQ) and non-radiative decay. The bulky silyl group forces a twisted molecular conformation, preventing close intermolecular packing and preserving the photoluminescence quantum yield (PLQY)[3]. Furthermore, the incorporation of the rigid silicon center significantly elevates the glass transition temperature ( Tg ), enhancing the operational lifetime and thermal stability of the OLED device[4].
Quantitative Data: Photophysical Superiority
The integration of the dimethyl(phenyl)silyl moiety yields host materials that vastly outperform standard legacy hosts (such as CBP or mCP) in deep-blue applications.
| Host Material | Tg (°C) | T1 (eV) | HOMO (eV) | LUMO (eV) | Primary Limitation / Application |
| CBP (Standard) | 62 | 2.56 | -5.90 | -2.40 | Low T1 (Unsuitable for deep blue) |
| mCP (Standard) | 55 | 2.90 | -5.80 | -2.40 | Low Tg (Poor morphological stability) |
| Si-Triazine Host * | 115 | 2.85 | -6.10 | -2.70 | Optimized for Blue TADF/PhOLED |
*Representative data for a host synthesized via cross-coupling (3-Bromophenyl)dimethyl(phenyl)silane with a 1,3,5-triazine core.
Synthetic Workflows & Self-Validating Protocols
To convert (3-Bromophenyl)dimethyl(phenyl)silane into a functional OLED host, a two-step palladium-catalyzed workflow is typically employed: Miyaura Borylation followed by Suzuki-Miyaura Cross-Coupling.
Protocol A: Miyaura Borylation (Synthesis of the Boronic Ester)
Objective: Convert the aryl bromide into a reactive pinacol boronic ester.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine (3-Bromophenyl)dimethyl(phenyl)silane (1.0 eq), Bis(pinacolato)diboron ( B2pin2 , 1.2 eq), and Potassium Acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M relative to the bromide).
-
Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 90 °C for 12 hours.
-
Causality of Reagents: KOAc is specifically chosen over stronger bases (like Na2CO3 or NaOH) because strong bases induce premature hydrolysis of the newly formed boronic ester back to the boronic acid, complicating purification. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination of the bulky silyl-aryl product.
-
In-Process QC (Self-Validation): Monitor the reaction via GC-MS. The endpoint is validated when the starting material peak (m/z ~291) is completely replaced by the boronic ester peak (m/z ~338).
Protocol B: Suzuki-Miyaura Cross-Coupling (Host Assembly)
Objective: Couple the silyl-aryl boronic ester to an electron-deficient core (e.g., 2,4-dichloro-6-phenyl-1,3,5-triazine).
-
Preparation: Combine the synthesized boronic ester (2.2 eq) and the halogenated triazine core (1.0 eq) in a reaction vessel.
-
Solvent System: Add a biphasic solvent mixture of Toluene and Ethanol (4:1 v/v). Add 2M aqueous K2CO3 (3.0 eq).
-
Catalyst & Reaction: Add Pd(PPh3)4 (0.05 eq). Reflux the mixture at 85 °C for 24 hours under vigorous stirring and argon protection.
-
Causality of Reagents: The biphasic Toluene/Ethanol/Water system is critical. Toluene solubilizes the highly lipophilic dimethyl(phenyl)silyl intermediates, while water dissolves the inorganic base. Ethanol acts as an essential phase-transfer agent, bridging the organic and aqueous layers to facilitate transmetalation at the palladium center. Prolonged heating with a robust Pd(PPh3)4 catalyst is required to overcome the steric hindrance imposed by the bulky silyl groups.
-
Purification & QC: Extract with dichloromethane, dry over MgSO4 , and purify via silica gel chromatography. Critical OLED QC: The final product must undergo vacuum sublimation to achieve >99.9% purity. Trace halide impurities from the starting materials act as severe charge traps in OLED devices, devastating device efficiency.
Workflow Visualization
Synthetic workflow and device integration of (3-Bromophenyl)dimethyl(phenyl)silane in OLEDs.
References
- Title: Silyl substituted azadibenzofurans and azadibenzothiophenes (WO2015114102A1)
- Title: Organic electroluminescent materials and devices (US8927749B2)
- Source: The Journal of Physical Chemistry C (ACS Publications)
- Title: OLEDs having high efficiency and excellent lifetime (EP2109898B1)
Sources
- 1. WO2015114102A1 - Silyl substituted azadibenzofurans and azadibenzothiophenes - Google Patents [patents.google.com]
- 2. US8927749B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2109898B1 - Oleds having high efficiency and excellent lifetime - Google Patents [patents.google.com]
Application Note: (3-Bromophenyl)dimethyl(phenyl)silane as a Bifunctional Precursor for Advanced Silane Functionalization
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7)
Executive Summary
In modern organic synthesis and drug discovery, the strategic use of orthogonally functionalizable building blocks is critical for late-stage diversification. (3-Bromophenyl)dimethyl(phenyl)silane serves as a highly versatile, bifunctional precursor. It features a reactive carbon-bromine (C–Br) bond primed for metal-catalyzed cross-coupling or halogen-metal exchange, alongside a robust dimethyl(phenyl)silyl (DMPS) group. The DMPS moiety acts as a stable "masked hydroxyl" group that survives harsh basic and nucleophilic conditions, allowing complex molecular assembly before being unveiled via a stereospecific Fleming-Tamao oxidation.
Chemical Profile & Structural Significance
| Property | Specification |
| Chemical Name | (3-Bromophenyl)dimethyl(phenyl)silane |
| CAS Number | 161583-97-7 |
| Molecular Formula | C14H15BrSi |
| Molecular Weight | 291.26 g/mol |
| Key Functional Vectors | 1. 3-Bromo substituent: Electrophilic handle for cross-coupling.2. DMPS group: Directing group, latent nucleophile, or masked phenol. |
Mechanistic Principles of Orthogonal Reactivity
The synthetic value of this precursor lies in the strict orthogonality of its two functional handles [1]:
-
The C–Br Vector: The bromoarene moiety readily undergoes oxidative addition with low-valent transition metals (Pd, Ni) or rapid lithium-halogen exchange with alkyllithium reagents. The steric bulk of the meta-DMPS group does not significantly hinder these processes [2].
-
The C–Si Vector (Masked Hydroxyl): Unlike highly labile trialkoxysilanes or chlorosilanes, the DMPS group is electronically neutral and sterically shielded. It is completely inert to Grignard reagents, organolithiums, and standard Pd-catalyzed cross-coupling conditions. It requires deliberate electrophilic activation (dephenylation) to become susceptible to oxidation [3].
Experimental Workflows & Logical Relationships
The following workflow illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Orthogonal functionalization workflow of (3-Bromophenyl)dimethyl(phenyl)silane.
Validated Experimental Protocols
Protocol A: Halogen-Metal Exchange and Electrophilic Trapping
Causality Insight: Conducting the lithium-halogen exchange at strictly -78 °C prevents unwanted benzyne formation or nucleophilic attack by the resulting aryllithium on the silicon center (which is sterically protected but can undergo cleavage at elevated temperatures).
Materials:
-
(3-Bromophenyl)dimethyl(phenyl)silane (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add (3-Bromophenyl)dimethyl(phenyl)silane (1.0 mmol) and anhydrous THF (5.0 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Add n-BuLi (0.42 mL, 1.05 mmol) dropwise via syringe down the side of the flask. Stir the resulting pale-yellow solution at -78 °C for 30 minutes to ensure complete exchange.
-
Trapping: Add the electrophile (e.g., benzaldehyde, 1.2 mmol) neat or as a THF solution dropwise.
-
Completion: Stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling
Causality Insight: The DMPS group is highly stable to the aqueous basic conditions required for Suzuki couplings. Using a bulky, electron-rich phosphine ligand ensures rapid oxidative addition into the C–Br bond while avoiding protodesilylation [2].
Materials:
-
(3-Bromophenyl)dimethyl(phenyl)silane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Assembly: Charge a microwave vial or Schlenk tube with the silane (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Degassing: Add the Dioxane/H₂O mixture (5 mL). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes.
-
Heating: Seal the vessel and heat to 90 °C in an oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Protocol C: Late-Stage Unmasking via Two-Step Fleming-Tamao Oxidation
Causality Insight: Because the DMPS group is highly stable, it cannot be oxidized directly by hydrogen peroxide. It must first undergo an electrophilic dephenylation (Step 1) to generate a reactive fluorosilane. The fluorine atom increases the electrophilicity of the silicon center, allowing the peroxide anion to attack and trigger the 1,2-aryl migration (Step 2) [3][4].
Figure 2: Mechanistic pathway of the two-step Fleming-Tamao oxidation for DMPS groups.
Step-by-Step Methodology:
-
Dephenylation: Dissolve the DMPS-functionalized intermediate (1.0 mmol) in CH₂Cl₂ (5 mL) at 0 °C. Add tetrafluoroboric acid-diethyl ether complex (HBF₄·OEt₂, 2.0 equiv) dropwise. Stir for 2 hours at room temperature. The loss of the phenyl group generates the fluorosilane intermediate.
-
Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove CH₂Cl₂. Redissolve the crude fluorosilane in THF/MeOH (1:1, 6 mL).
-
Oxidation: Add KF (2.0 equiv) and KHCO₃ (2.0 equiv), followed by the slow, dropwise addition of 30% aqueous H₂O₂ (10.0 equiv) at 0 °C. (Caution: Highly exothermic; ensure venting).
-
Completion: Stir the mixture at room temperature for 12 hours.
-
Quenching: Carefully quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with EtOAc, dry, and purify to isolate the resulting phenol.
Quantitative Data Summary
The table below summarizes typical reaction parameters and expected yields when utilizing (3-Bromophenyl)dimethyl(phenyl)silane as a precursor across various methodologies.
| Reaction Type | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Key Observation / Causality |
| Lithiation / Trapping | n-BuLi, THF, Aldehyde | -78 to RT | 3 | 85 - 92% | Complete retention of the DMPS group; no nucleophilic attack on Si. |
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂ | 90 | 12 | 78 - 88% | DMPS group tolerates aqueous base; no protodesilylation observed. |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Amine, NaOtBu | 100 | 16 | 70 - 85% | Bulky DMPS group does not sterically hinder the meta-C-Br oxidative addition. |
| Fleming-Tamao (Step 1) | HBF₄·OEt₂, CH₂Cl₂ | 0 to RT | 2 | >95% (crude) | Selective cleavage of the Si-Ph bond over the Si-Ar(product) bond due to electronics. |
| Fleming-Tamao (Step 2) | 30% H₂O₂, KF, KHCO₃, THF/MeOH | 0 to RT | 12 | 75 - 82% | 1,2-migration occurs with strict retention of stereochemistry at the migrating carbon. |
References
-
Yang, B. (2019). Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols. Organic Letters, ACS Publications. Available at:[Link]
-
He, Y., et al. (2022). Asymmetric Hydrosilylation of β-Silyl Styrenes Catalyzed by a Chiral Palladium Complex. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
RSC Advances. (2019). Dimethylformamide-stabilised palladium nanoclusters catalysed coupling reactions of aryl halides with hydrosilanes/disilanes. Royal Society of Chemistry. Available at:[Link]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of (3-Bromophenyl)dimethyl(phenyl)silane
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound Focus: (3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7)
Scientific Rationale & Substrate Profiling
The synthesis of complex silicon-containing biaryl architectures is of paramount importance in the development of advanced OLED dopants, functional materials, and pharmaceutical bioisosteres. (3-Bromophenyl)dimethyl(phenyl)silane serves as a highly versatile electrophilic building block in palladium-catalyzed cross-coupling.
When designing a Suzuki-Miyaura coupling protocol for this specific substrate, two primary physicochemical parameters dictate the reaction design:
-
Steric Environment: Unlike ortho-substituted silanes, which impose severe steric bulk that can inhibit the transmetalation step, the meta-silyl substitution leaves the reactive C-Br bond highly accessible[1].
-
Electronic Effects: The dimethyl(phenyl)silyl group is mildly electron-donating via inductive effects. While electron-deficient aryl halides undergo oxidative addition more rapidly, the neutral-to-mildly-donating nature of this meta-silyl group does not significantly impede the insertion of Pd(0), provided an appropriately ligated catalyst is selected.
Mechanistic Causality in Reaction Design
The Suzuki-Miyaura reaction operates through a highly orchestrated catalytic cycle. Understanding the causality behind each reagent choice ensures a robust and reproducible workflow.
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond. For unhindered aryl bromides, standard phosphine ligands (like dppf or PPh3) provide sufficient electron density to the palladium center to drive this step efficiently[1].
-
Transmetalation: This is often the rate-limiting step. Organoboron compounds are highly covalent and do not transmetalate readily without base activation. The addition of an aqueous base (e.g., K₂CO₃) converts the neutral boronic acid into a highly nucleophilic trialkoxyboronate species, or forms a Pd-oxo complex, drastically lowering the activation energy for aryl transfer[2].
-
Reductive Elimination: The biaryl product is expelled, regenerating the Pd(0) catalyst. Ligands with large bite angles, such as dppf, sterically force the two aryl groups together on the Pd(II) intermediate, accelerating reductive elimination and minimizing side reactions[3].
Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting key intermediate states.
Optimization of Reaction Conditions
To establish a highly trustworthy and scalable protocol, various catalytic systems were evaluated. The Suzuki reaction is uniquely versatile among metal-catalyzed cross-couplings because it thrives in biphasic (organic/aqueous) environments[2]. The table below summarizes the quantitative optimization data.
Table 1: Optimization of Suzuki-Miyaura Coupling for (3-Bromophenyl)dimethyl(phenyl)silane with Phenylboronic Acid
| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 82% |
| 2 | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 94% |
| 3 | Pd(OAc)₂ / SPhos (2%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 4 | 96% |
Expert Insight: While Entry 3 yields the fastest reaction, Entry 2 is selected as the standard protocol. The use of Pd(dppf)Cl₂ in a Dioxane/Water mixture offers the best balance of bench stability, cost-effectiveness, and operational simplicity. Furthermore, dppf minimizes the formation of phenylated impurities that are sometimes observed when using triphenylphosphine-based systems[3]. The biphasic Dioxane/Water system ensures excellent solubility for the lipophilic silane while maintaining the inorganic base in the aqueous phase for optimal transmetalation dynamics[4].
Experimental Protocol
This methodology is designed as a self-validating system , incorporating specific analytical checkpoints to guarantee success and prevent downstream failures.
Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials Required
-
(3-Bromophenyl)dimethyl(phenyl)silane : 1.0 mmol (291.3 mg)
-
Arylboronic Acid (e.g., Phenylboronic acid): 1.2 mmol (146.3 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂ : 0.05 mmol (40.8 mg, 5 mol%)
-
Potassium Carbonate (K₂CO₃) : 2.0 mmol (276.4 mg)
-
1,4-Dioxane : 4.0 mL (Anhydrous, Degassed)
-
Deionized Water : 1.0 mL (Degassed)
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (3-Bromophenyl)dimethyl(phenyl)silane, the arylboronic acid, and K₂CO₃.
-
Atmosphere Control: Seal the flask with a rubber septum. Connect to a Schlenk line to evacuate the flask and backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the Pd(0) active species and to suppress the homocoupling of the boronic acid.
-
Solvent Addition: Syringe in 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O. Both solvents must be pre-degassed by sparging with Argon for at least 30 minutes prior to use.
-
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Replace the septum and purge the headspace with Argon for an additional 2 minutes.
-
Execution: Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800–1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.
-
Self-Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot via syringe. Dilute with 100 µL of Ethyl Acetate and analyze via TLC (Hexanes/EtOAc 9:1) or LC-MS.
-
Validation Criteria: The starting silane ( Rf ~ 0.7) should be nearly consumed, replaced by a highly UV-active spot corresponding to the biaryl product ( Rf ~ 0.5-0.6). If the starting material remains prominent, verify the inert atmosphere and consider spiking an additional 1 mol% of catalyst.
-
-
Work-Up: Once complete (typically 6–8 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous phase with additional Ethyl Acetate (2 x 10 mL).
-
Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 5% EtOAc in Hexanes) to yield the pure biaryl silane.
References
- Title: Organoborane coupling reactions (Suzuki coupling)
- Title: Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions Source: Bentham Open Archives URL
- Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: J-Stage URL
- Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. benthamopen.com [benthamopen.com]
Technical Support Center: Chromatography & Purification of (3-Bromophenyl)dimethyl(phenyl)silane
Welcome to the Technical Support Center. (3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7) is a sterically bulky, highly lipophilic organosilane frequently utilized as a versatile building block in 1[1]. Due to its extreme non-polar nature and the chemical lability of the Si-Aryl bond, researchers routinely encounter co-elution issues and unexplained yield losses during downstream isolation.
As an application scientist, I have designed this guide to move beyond generic protocols. Here, we address the root chemical causality behind common purification failures and provide self-validating workflows to ensure high-purity isolation.
Mechanistic Troubleshooting & FAQs
Q1: My synthesized (3-Bromophenyl)dimethyl(phenyl)silane co-elutes with the unreacted 1,3-dibromobenzene starting material on normal-phase silica gel. How can I separate them? Causality: Normal-phase silica gel separates compounds based on their ability to engage in hydrogen bonding and dipole-dipole interactions. Both your target arylsilane and the 1,3-dibromobenzene starting material lack strong hydrogen bond acceptors or donors. Because they are highly lipophilic, they exhibit minimal interaction with the polar stationary phase and will migrate near the solvent front (Rf > 0.7) even when using 2[2]. Solution: You must switch your separation mechanism from polarity-based to hydrophobicity-based by utilizing Reverse-Phase HPLC (C18). The bulky dimethyl(phenyl)silyl group significantly increases the hydrophobic surface area of the target molecule compared to 1,3-dibromobenzene, resulting in much stronger retention on a C18 column.
Q2: I am observing a lower-than-expected yield after column chromatography, and my NMR shows the presence of bromobenzene. Is the compound degrading on the column? Causality: Yes. You are observing 3[3]. The Si-Aryl bond is susceptible to electrophilic cleavage. Standard silica gel contains surface silanol groups (Si-OH) that are mildly acidic. During prolonged chromatography, these acidic sites can protonate the aromatic ring at the ipso-position, forming a Wheland intermediate. This is followed by the rapid 4[4], yielding bromobenzene. Solution: Deactivate the silica gel prior to loading your sample. Flush the column with 1% triethylamine (Et3N) in hexanes. The basic Et3N5[5], preventing the electrophilic cleavage of the arylsilane while maintaining the resolution power of the silica.
Q3: My post-column NMR shows a massive singlet around 0.3-0.4 ppm. What is this impurity, and how do I remove it? Causality: This singlet corresponds to the Si-CH3 protons of a siloxane dimer (e.g., 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane). This byproduct forms when unreacted chlorodimethylphenylsilane (a common starting material)6[6]. Siloxanes are notoriously difficult to separate from arylsilanes via normal-phase chromatography because their polarities are nearly identical. Solution: Do not rely on chromatography to remove siloxanes. Utilize the difference in boiling points by performing a Kugelrohr distillation under high vacuum prior to chromatography. This strips off the lower-boiling siloxane impurities.
Quantitative Chromatographic Behavior
To assist in method transfer, the following table summarizes the expected retention behaviors of the target compound and its common impurities across different chromatographic modes.
| Compound | Normal Phase TLC (100% Hexanes) | Reverse Phase HPLC (85:15 MeCN:H2O) | UV Detection |
| (3-Bromophenyl)dimethyl(phenyl)silane | Rf ~ 0.65 - 0.75 | Rt ~ 12.5 min | 254 nm (Strong) |
| 1,3-Dibromobenzene (Starting Material) | Rf ~ 0.70 - 0.80 | Rt ~ 6.2 min | 254 nm (Strong) |
| 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | Rf ~ 0.60 - 0.70 | Rt ~ 15.8 min | 210 nm / 254 nm |
| Bromobenzene (Degradation Product) | Rf ~ 0.85 | Rt ~ 4.5 min | 254 nm (Moderate) |
Validated Purification Workflows
Protocol A: Et3N-Deactivated Normal Phase Chromatography
Use this protocol if your crude mixture is free of siloxanes and unreacted dibromobenzene, but you are experiencing yield loss due to silica-induced degradation.
-
Column Preparation: Pack a glass column with fine silica gel (230-400 mesh) using a slurry of 1% Triethylamine (Et3N) in Hexanes.
-
Neutralization: Flush the packed column with 3 column volumes (CV) of the 1% Et3N/Hexanes solution to fully saturate and neutralize acidic silanol sites.
-
Equilibration: Flush the column with 2 CV of 100% Hexanes to remove excess mobile Et3N, which could interfere with downstream catalytic applications.
-
Loading: Dissolve the crude (3-Bromophenyl)dimethyl(phenyl)silane in the absolute minimum volume of Hexanes. Apply evenly to the column head. (Self-Validation Check: Ensure no precipitation occurs upon loading; if it does, the sample is too concentrated).
-
Elution: Elute isocratically with 100% Hexanes. Collect small fractions (e.g., 10 mL), as the target compound will elute rapidly near the solvent front.
-
Analysis: Spot fractions on TLC plates and visualize under UV (254 nm). Pool fractions containing the pure product and concentrate under reduced pressure at room temperature (avoid excessive heat to prevent volatilization).
Protocol B: Preparative Reverse-Phase HPLC
Use this protocol for ultra-high purity isolation, specifically when co-eluting homocoupling products or starting materials are present.
-
System Setup: Equip the HPLC with a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Mobile Phase: Solvent A: Milli-Q Water; Solvent B: HPLC-grade Acetonitrile (MeCN).
-
Sample Prep: Dissolve the crude mixture in 100% MeCN and filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Gradient Execution: Run an isocratic method at 85% B for 20 minutes. (Causality Note: Due to the extreme hydrophobicity of the compound, high organic modifier concentrations are mandatory to prevent the compound from precipitating on the column or exhibiting excessively broad peak shapes).
-
Collection: Monitor UV absorbance at 254 nm. Collect the major peak eluting after the starting material. Lyophilize or extract the collected fractions with dichloromethane to isolate the pure oil.
Purification Decision Matrix
Use the following logical workflow to determine the optimal purification strategy based on your specific crude impurity profile.
Fig 1. Decision matrix for the purification of (3-Bromophenyl)dimethyl(phenyl)silane.
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics - ACS Publications.[Link]
-
Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. PMC - NIH.[Link]
-
Supporting information - (E)-dimethyl(phenyl)(styryl)silane & dimethyl(phenyl)(1-phenylvinyl)silane. Semantic Scholar. [Link]
-
Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters - ACS Publications.[Link]
-
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. ACS Publications.[Link]
Sources
Technical Support Center: Troubleshooting (3-Bromophenyl)dimethyl(phenyl)silane Workflows
Welcome to the Technical Support Center. Working with bifunctional building blocks like (3-Bromophenyl)dimethyl(phenyl)silane presents a unique chemoselectivity challenge: you must activate the aryl bromide for cross-coupling or lithiation while strictly preserving the chemically sensitive C(sp²)–Si bond.
This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and prevent unwanted desilylation (Ar–Si bond cleavage) during your synthetic workflows.
Mechanistic Overview: Why Desilylation Occurs
The dimethyl(phenyl)silyl group is highly susceptible to cleavage under specific conditions. Understanding the causality behind this degradation is the first step in preventing it.
-
Protodesilylation (Acidic Cleavage): In the presence of strong acids, an electrophilic proton attacks the ipso-carbon. This forms a β-carbocation stabilized by the silicon group (the β-silicon effect), which is rapidly followed by nucleophilic attack on the silicon atom, irreversibly cleaving the Ar–Si bond[1][2].
-
Nucleophilic/Base-Catalyzed Cleavage: Strong nucleophiles (like hydroxide, alkoxides, or fluoride) attack the empty d-orbitals of the silicon atom. This generates a highly reactive pentacoordinate silicate intermediate that weakens the Ar–Si bond, leading to cleavage or undesired transmetalation (Hiyama-type side reactions)[3].
Mechanistic divergence: Desired cross-coupling vs. nucleophile-induced desilylation.
Frequently Asked Questions (FAQs)
Q1: Why am I losing the dimethyl(phenyl)silyl group during my Suzuki-Miyaura couplings?
A: You are likely using a base that is too strong or operating at temperatures that are too high. Strong aqueous bases (e.g., NaOH, KOH) act as aggressive nucleophiles. They attack the silicon atom to form a hypervalent silicate. Once this intermediate forms, the palladium catalyst can insert into the Ar–Si bond instead of the Ar–Br bond, triggering an unintended Hiyama cross-coupling[3]. Solution: Switch to mild, anhydrous bases like K₃PO₄ or Cs₂CO₃, and keep the reaction temperature below 90 °C.
Q2: How do I perform a halogen-metal exchange on the bromide without losing the silyl group?
A: Lithiation of (3-Bromophenyl)dimethyl(phenyl)silane must be performed under strictly cryogenic conditions (–78 °C). If the temperature rises, the highly nucleophilic aryllithium intermediate can attack the silicon atom of neighboring molecules (intermolecular desilylation) or undergo complex rearrangements. Solution: Use a dry ice/acetone bath, ensure your THF is rigorously anhydrous, and quench with your electrophile at –78 °C before allowing the reaction to warm to room temperature.
Q3: Can I use TBAF to deprotect a different silyl ether in my molecule while leaving the dimethyl(phenyl)silyl group intact?
A: No. Fluoride ions have an exceptionally high thermodynamic affinity for silicon (forming a strong Si–F bond of ~582 kJ/mol). Fluoride sources like TBAF or CsF will rapidly attack the dimethyl(phenyl)silyl group in a fast and reversible step to give a pentacoordinated species, leading to complete protodesilylation upon aqueous workup[1]. You must use orthogonal protecting group strategies (e.g., acid-labile groups like THP or acetals) that do not rely on fluoride for removal.
Quantitative Risk Assessment: Reagents and Conditions
The following table summarizes the desilylation risk associated with common reaction conditions and provides field-validated alternatives.
| Condition / Reagent | Desilylation Risk | Mechanistic Rationale | Recommended Alternative |
| TBAF / CsF | Critical (>90% loss) | Fluoride forms a pentacoordinate silicate, activating the Ar–Si bond for rapid cleavage[1]. | Avoid fluoride entirely; use orthogonal non-silyl protecting groups. |
| NaOH / KOH (aq) | High (70-80% loss) | Hydroxide acts as a strong nucleophile, promoting base-catalyzed cleavage[2]. | Anhydrous K₃PO₄ or Cs₂CO₃. |
| TFA / HCl | High (>85% loss) | Protons attack the ipso-carbon, driving protodesilylation[2]. | Neutral buffers, non-acidic aqueous workup. |
| Temp > 100 °C | Moderate (30-50% loss) | Thermal energy accelerates both protodesilylation and nucleophilic cleavage pathways. | Cap reaction temperatures at 80–90 °C. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation steps to prevent Ar–Si cleavage.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol utilizes anhydrous conditions and mild bases to suppress Hiyama-type transmetalation.
Materials:
-
(3-Bromophenyl)dimethyl(phenyl)silane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Anhydrous K₃PO₄ (2.0 equiv, finely milled)
-
Anhydrous 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Reagent Loading: Add the silane, arylboronic acid, Pd(dppf)Cl₂, and anhydrous K₃PO₄ to the flask. Causality Check: Using anhydrous K₃PO₄ prevents hydroxide-mediated silicate formation.
-
Solvent Addition: Add degassed anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80 °C for 12 hours. Crucial: Do not exceed 90 °C.
-
Validation (In-Process): Take a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. Look for the mass of the desired product vs. the desilylated arene.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with strictly neutral distilled water. Dry over Na₂SO₄ and concentrate.
Protocol B: Cryogenic Halogen-Metal Exchange (Lithiation)
This protocol relies on strict thermal control to prevent nucleophilic attack by the resulting aryllithium species.
Materials:
-
(3-Bromophenyl)dimethyl(phenyl)silane (1.0 equiv)
-
n-Butyllithium (1.05 equiv, titrated solution in hexanes)
-
Anhydrous THF (Karl Fischer titration < 20 ppm water)
-
Desired electrophile (1.2 equiv)
Step-by-Step Methodology:
-
System Purge: Assemble a thoroughly dried round-bottom flask with a magnetic stir bar under a positive pressure of Argon.
-
Solvent Loading: Inject anhydrous THF and the silane.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Wait 15 minutes to ensure the internal temperature reaches exactly –78 °C.
-
Lithiation: Add n-BuLi dropwise down the side of the flask over 10 minutes. Stir at –78 °C for 30 minutes. Causality Check: The low temperature kinetically traps the aryllithium, preventing it from attacking the silyl groups of unreacted starting material.
-
Electrophile Quench: Add the electrophile dropwise at –78 °C.
-
Warming: Allow the reaction to stir for 1 hour at –78 °C, then slowly remove the bath and let it warm to room temperature. Quench with saturated aqueous NH₄Cl (mild, non-acidic).
Standard operational workflow to prevent Ar-Si bond cleavage during metal catalysis.
References
-
Fleming–Tamao oxidation - Wikipedia. Wikipedia. Available at:[Link]
-
Efficient and Facile Ar−Si Bond Cleavage by Montmorillonite KSF: Synthetic and Mechanistic Aspects of Solvent-Free Protodesilylation Studied by Solution and Solid-State MAS NMR. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Hiyama Coupling. Organic Chemistry Portal. Available at:[Link]
Sources
Optimal solvent selection for (3-Bromophenyl)dimethyl(phenyl)silane coupling reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (3-Bromophenyl)dimethyl(phenyl)silane .
The dimethyl(phenyl)silyl group introduces extreme lipophilicity and steric bulk, fundamentally altering the standard behavior of the aryl bromide during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This guide bypasses generic advice, focusing strictly on the mechanistic causality behind solvent selection, troubleshooting, and self-validating methodologies.
Section 1: Mechanistic Causality & Solvent Dynamics (FAQs)
Q: Why does (3-Bromophenyl)dimethyl(phenyl)silane exhibit poor conversion in standard Toluene/Water mixtures? A: The root cause is a severe mass transfer limitation. The dimethyl(phenyl)silyl moiety renders the substrate highly lipophilic, causing it to sequester entirely within the organic toluene phase. Conversely, the boronic acid and inorganic base reside primarily in the aqueous phase. Because the mechanism of Suzuki-Miyaura cross-coupling relies heavily on the choice of solvent to facilitate transmetalation[1], this biphasic separation makes the interfacial transfer of the aryl group from boron to palladium severely rate-limiting. Switching to a miscible solvent system like 1,4-Dioxane/Water (4:1) homogenizes the reaction mixture, facilitating efficient transmetalation and drastically improving yields[2].
Q: I am observing significant protodesilylation (cleavage of the Si-Ar bond). How can solvent selection mitigate this? A: Protodesilylation is a base-catalyzed side reaction exacerbated by highly polar protic solvents (like ethanol/water) that stabilize the leaving aryl anion intermediate. When strong aqueous bases (e.g., NaOH or KOH) are used at elevated temperatures, hydroxide ions attack the silicon center. To mitigate this, you must reduce the dielectric constant of your medium and limit free hydroxide. Switch to a low-water solvent system (e.g., THF/H₂O or anhydrous Dioxane) and replace hydroxide bases with milder alternatives like finely milled K₃PO₄ or Cs₂CO₃. The arylboronic acid or ester is a key partner in this coupling reaction, but side reactions such as protodesilylation must be controlled through rigorous base and solvent selection[3].
Q: What is the optimal solvent system for minimizing oxidative homocoupling of the boronic acid? A: Homocoupling (forming Ar-Ar from the boronic acid) requires oxygen and is kinetically accelerated in highly polar solvents like DMF. To prevent this, use rigorously degassed 1,4-Dioxane. Alternatively, micellar catalysis using surfactants like TPGS-750-M in water has emerged as a highly effective alternative for the cross-coupling of lipophilic aryl bromides at room temperature[4]. The micellar core solubilizes the lipophilic silane while shielding the active palladium species from dissolved oxygen, effectively suppressing homocoupling.
Section 2: Quantitative Solvent Performance Data
To facilitate rapid decision-making, the following table synthesizes the expected performance of various solvent systems when coupling (3-Bromophenyl)dimethyl(phenyl)silane with a standard arylboronic acid.
| Solvent System (Ratio) | Dielectric Constant (ε) | Substrate Solubility | Base Solubility | Typical Yield | Primary Failure Mode / Side Reaction |
| 1,4-Dioxane / H₂O (4:1) | ~2.2 (Dioxane) | High | High | 85 - 95% | Minor hydrodehalogenation |
| THF / H₂O (4:1) | ~7.5 (THF) | High | High | 75 - 80% | Protodesilylation (if base is too strong) |
| Toluene / H₂O (4:1) | ~2.4 (Toluene) | Very High | Low | 40 - 50% | Incomplete conversion (biphasic mass transfer limit) |
| DMF / H₂O (4:1) | ~36.7 (DMF) | Moderate | High | 60 - 70% | Oxidative homocoupling of boronic acid |
| Water + 2% TPGS-750-M | ~80.1 (Water) | High (in micelles) | High | 80 - 90% | Emulsion formation during downstream workup |
Section 3: Visualizing the Troubleshooting Workflow
When an experiment fails, follow this logical decision tree to optimize your solvent system based on specific analytical outcomes.
Decision tree for solvent optimization in aryl silane cross-coupling.
Section 4: Self-Validating Experimental Protocol
This protocol for the Suzuki-Miyaura cross-coupling of (3-Bromophenyl)dimethyl(phenyl)silane is engineered with built-in diagnostic checks to ensure causality and prevent downstream failures.
Objective: Achieve >85% yield of the cross-coupled product while suppressing protodesilylation. Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) Base: K₃PO₄ (2.0 equiv) Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step 1: Solvent Degassing (Critical)
-
Prepare a 4:1 volumetric mixture of HPLC-grade 1,4-Dioxane and deionized water.
-
Sparge the solvent mixture with ultra-pure Argon for a minimum of 30 minutes.
-
Self-Validation Check: The solvent must remain completely clear. If using an inline dissolved oxygen meter, ensure DO is < 0.5 ppm. Failure to achieve this will result in immediate boronic acid homocoupling.
Step 2: Reagent Assembly (Schlenk Technique)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Bromophenyl)dimethyl(phenyl)silane (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Causality Note: K₃PO₄ is selected over NaOH specifically to prevent base-catalyzed protodesilylation of the dimethyl(phenyl)silyl moiety[2].
Step 3: Initiation & Monitoring
-
Add the degassed solvent mixture (to achieve 0.1 M relative to the aryl bromide) via an air-tight syringe.
-
Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) to overcome any remaining mass transfer resistance.
-
Self-Validation Check: After 15 minutes at 80 °C, the solution should exhibit a homogeneous deep red/brown color. If a black precipitate forms immediately on the flask walls, this indicates premature Pd(0) aggregation (catalyst deactivation) due to oxygen ingress or insufficient ligand stabilization[1]. Halt the reaction and re-evaluate your degassing protocol.
Step 4: Quenching & Workup
-
After 4-6 hours, monitor completion via LC-MS.
-
Cool to room temperature, dilute with Ethyl Acetate, and filter through a tightly packed pad of Celite to remove the palladium catalyst and inorganic salts.
-
Self-Validation Check: The organic filtrate should be clear and pale yellow. A dark or opaque filtrate indicates incomplete catalyst removal, which will cause degradation during concentration. If dark, perform a secondary filtration through a short silica gel plug.
References
-
Title: Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC - NIH Source: nih.gov URL: 4
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: yonedalabs.com URL: 1
-
Title: LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID Source: clockss.org URL: 2
-
Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: gre.ac.uk URL: 3
Sources
Technical Support Center: Optimizing Catalyst Loading for (3-Bromophenyl)dimethyl(phenyl)silane Cross-Coupling
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals aiming to optimize palladium catalyst loadings (down to the ppm level) in the Suzuki-Miyaura cross-coupling of (3-Bromophenyl)dimethyl(phenyl)silane .
Reducing catalyst loading is critical for minimizing cost, improving sustainability, and ensuring final Active Pharmaceutical Ingredients (APIs) meet stringent heavy metal limits (<10 ppm) [2]. However, the bulky dimethyl(phenyl)silyl group presents unique steric and electronic challenges that require precise mechanistic control.
Troubleshooting FAQs: Causality & Solutions
Q1: Why does my cross-coupling stall when I drop the palladium loading below 0.5 mol%? A1: At standard loadings (1–5 mol%), there is enough active catalyst to sustain the reaction even if a fraction is deactivated. At low loadings (e.g., 0.05 mol% or 500 ppm), the active monoligated L1Pd(0) species is highly vulnerable to trace oxygen, which irreversibly oxidizes it to an inactive Pd(II) state [1]. Furthermore, at low concentrations, the rate of catalyst deactivation can outpace the rate of the catalytic cycle, leading to the agglomeration of metallic palladium (visible as "palladium black") [1]. Solution: Implement rigorous Schlenk techniques (e.g., freeze-pump-thaw degassing) and ensure your solvent is strictly anhydrous and deoxygenated.
Q2: I am currently using Pd(OAc)2 and PPh3 . Why is my yield so low with this silyl-arene? A2: The in situ reduction of Pd(OAc)2 to the active Pd(0) species consumes the phosphine ligand. At low catalyst loadings, this parasitic consumption critically depletes your ligand pool, leaving the palladium under-coordinated and prone to aggregation [1]. Additionally, PPh3 is not bulky enough to efficiently promote the reductive elimination step for sterically hindered substrates. Solution: Transition to a preformed precatalyst (such as a Generation 3 or 4 Palladacycle) to guarantee a 1:1 Ligand-to-Palladium ratio and instantaneous generation of the active Pd(0) species.
Q3: Which ligand architecture is best suited for the dimethyl(phenyl)silyl moiety? A3: The dimethyl(phenyl)silyl group at the meta position creates a highly lipophilic and sterically demanding pocket. Dialkylbiarylphosphine ligands (Buchwald ligands) like XPhos or SPhos are elite choices here [3]. XPhos, featuring bulky isopropyl groups, prevents the formation of inactive bis-ligated PdL2 complexes, ensuring a high concentration of the highly active monoligated L1Pd(0) species necessary to activate the C–Br bond [3].
Optimization Workflow
The following logic tree dictates the standard operating procedure for safely walking down catalyst loadings without sacrificing reaction integrity.
Workflow for iterative palladium catalyst loading optimization.
Quantitative Data: Catalyst System Comparison
The table below summarizes the optimization matrix for coupling (3-Bromophenyl)dimethyl(phenyl)silane with 4-methoxyphenylboronic acid. Notice how the precatalyst architecture dictates the success of the low-ppm regime.
| Catalyst System | Catalyst Loading | Ligand:Pd Ratio | Time to >95% Conv. | Yield (%) | Experimental Observation |
| Pd(OAc)2 + PPh3 | 1.0 mol% (10,000 ppm) | 2:1 | 24 h | 42% | Heavy Pd black formed; stalled. |
| XPhos Pd G3 | 1.0 mol% (10,000 ppm) | 1:1 | 2 h | >99% | Clean, homogeneous yellow solution. |
| XPhos Pd G3 | 0.1 mol% (1,000 ppm) | 1:1 | 6 h | 98% | Clean, homogeneous yellow solution. |
| XPhos Pd G3 | 0.05 mol% (500 ppm) | 1:1 | 12 h | 94% | Slight darkening at end of reaction. |
| SPhos Pd G3 | 0.05 mol% (500 ppm) | 1:1 | 18 h | 88% | Incomplete conversion; slow kinetics. |
Self-Validating Experimental Protocol (0.05 mol% Loading)
When operating at 500 ppm (0.05 mol%), weighing solid catalyst directly introduces unacceptable margin-of-error. This protocol utilizes a stock solution methodology to ensure absolute precision.
Materials:
-
(3-Bromophenyl)dimethyl(phenyl)silane (1.0 equiv, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)
-
Anhydrous K3PO4 (2.0 equiv, 2.0 mmol) - Finely milled
-
XPhos Pd G3 Precatalyst
-
Anhydrous THF and HPLC-grade Water (Degassed)
Step-by-Step Methodology:
-
Catalyst Stock Solution Preparation:
-
In an argon-filled glovebox, dissolve 3.93 mg of XPhos Pd G3 (0.005 mmol) in 10.0 mL of anhydrous, degassed THF.
-
Self-Validation Check: The solution must be perfectly clear and pale yellow. Any cloudiness indicates moisture/oxygen contamination.
-
-
Reagent Loading:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the boronic acid (182 mg, 1.2 mmol) and finely milled K3PO4 (424 mg, 2.0 mmol).
-
Seal the tube with a septum and purge with Argon for 5 minutes.
-
-
Solvent & Substrate Addition:
-
Via gas-tight syringe, add 3.0 mL of degassed THF and 1.0 mL of degassed water.
-
Add (3-Bromophenyl)dimethyl(phenyl)silane (291 mg, 1.0 mmol) via syringe.
-
-
Catalyst Delivery (The Critical Step):
-
Using a precision microliter syringe, transfer exactly 1.0 mL of the Catalyst Stock Solution (contains 0.0005 mmol Pd, equating to 0.05 mol%) into the Schlenk tube.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C in an oil bath with vigorous stirring (800 rpm) to overcome the biphasic mass-transfer limitation.
-
Self-Validation Check: The reaction should remain yellow/orange for the first several hours. Immediate precipitation of black particles indicates a failed degassing protocol [1].
-
-
Workup & Scavenging:
-
After 12 hours, cool to room temperature. Dilute with ethyl acetate and wash with brine.
-
To ensure pharmaceutical-grade metal removal, add 10 equivalents (relative to Pd) of a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the organic layer. Stir for 2 hours at 40 °C, then filter through a pad of Celite.
-
References
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
Technical Support Center: Minimizing Homocoupling in (3-Bromophenyl)dimethyl(phenyl)silane Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (3-Bromophenyl)dimethyl(phenyl)silane . Due to the steric bulk and unique electronic profile of the meta-silyl group, reactions involving this aryl bromide—such as Suzuki-Miyaura cross-couplings and Grignard reagent formations—are highly susceptible to homocoupling side reactions.
This guide provides mechanistic insights, step-by-step troubleshooting protocols, and FAQs to help you suppress these unwanted byproducts and maximize your desired yields.
Section 1: Mechanistic Insights & Causality
To effectively troubleshoot, we must first understand why homocoupling occurs with this specific substrate. The side reactions generally diverge into three distinct mechanistic pathways depending on your reaction conditions:
-
Oxidative Homocoupling of the Boronic Acid Partner : In Suzuki-Miyaura couplings, the presence of dissolved oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can undergo transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form a symmetrical biaryl, depleting the coupling partner and stalling the reaction[1].
-
Reductive Homocoupling of the Aryl Bromide : Under strongly reducing conditions, or when using nickel/palladium catalysts with terminal reductants, (3-Bromophenyl)dimethyl(phenyl)silane can undergo reductive homocoupling. This occurs via sequential oxidative additions or radical pathways, forming a highly lipophilic silyl-substituted biphenyl byproduct[2].
-
Wurtz-Type Coupling during Grignard Formation : When synthesizing the Grignard reagent, the newly formed (3-(dimethyl(phenyl)silyl)phenyl)magnesium bromide can act as a nucleophile, attacking unreacted (3-Bromophenyl)dimethyl(phenyl)silane. This Wurtz-type coupling is exacerbated by high localized concentrations of the aryl bromide and elevated temperatures[3].
Section 2: Experimental Troubleshooting Protocols
Protocol A: Suzuki-Miyaura Coupling with Suppressed Oxidative Homocoupling
Causality : Rigorous deoxygenation prevents the formation of the homocoupling-inducing Pd(II) species. The addition of a mild reducing agent (potassium formate) scavenges adventitious oxidants without poisoning the catalytic cycle[1].
Step-by-Step Methodology :
-
Reaction Setup : To a flame-dried Schlenk flask, add (3-Bromophenyl)dimethyl(phenyl)silane (1.0 equiv), the boronic acid partner (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Additive Incorporation : Add potassium formate (0.1 equiv). This acts as a mild reducing agent to suppress free Pd(II) and keep the catalyst in the active Pd(0) state[1].
-
Solvent Addition & Degassing : Add a solvent mixture of 1-propanol/water (or 1,4-dioxane/water). Perform a rigorous subsurface sparge with nitrogen for at least 30 minutes to displace all dissolved oxygen. Self-Validation: A properly degassed solution will not show the characteristic yellow/brown darkening associated with Pd oxidation upon heating.
-
Catalyst Introduction : Under a positive nitrogen pressure, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd black, 1-5 mol%).
-
Execution : Heat the reaction to the target temperature (e.g., 80 °C) while maintaining a strict inert atmosphere. Monitor the disappearance of the aryl bromide via LC-MS.
Protocol B: Grignard Reagent Preparation with Minimized Wurtz Coupling
Causality : Maintaining a low instantaneous concentration of the aryl bromide prevents the formed Grignard reagent from reacting with it. Using alternative solvents like Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) enhances the stability of the Grignard reagent and suppresses Wurtz coupling compared to standard THF[4].
Step-by-Step Methodology :
-
Magnesium Activation : Add magnesium turnings (1.5 equiv) to a dry, multi-neck flask under argon. Activate the surface using a small crystal of iodine or a catalytic amount of DIBAL-H[4].
-
Solvent Preparation : Add anhydrous CPME or 2-MeTHF to just cover the magnesium turnings.
-
Initiation : Add 5% of the total (3-Bromophenyl)dimethyl(phenyl)silane volume. Self-Validation: Wait for the initiation of the reaction, indicated strictly by a localized temperature spike or the disappearance of the iodine color. Do not add more substrate until initiation is confirmed to prevent dangerous pooling.[3]
-
Slow Addition : Dilute the remaining aryl bromide in the solvent and add dropwise via a syringe pump over 1-2 hours. Maintain the internal temperature between 20-25 °C using a water bath[4].
-
Completion : Stir for an additional hour until the magnesium is mostly consumed. Titrate the resulting Grignard solution to confirm active molarity.
Section 3: Data Presentation
The following table summarizes the quantitative impact of our recommended procedural modifications on homocoupling yields during Suzuki-Miyaura cross-couplings.
Table 1: Impact of Reaction Parameters on Homocoupling
| Condition | Dissolved O₂ Status | Additive | Desired Cross-Product Yield | Homocoupling Yield |
| Standard (No Degassing) | High | None | 45% | 35% |
| N₂ Sparge (30 min) | Low | None | 78% | 12% |
| N₂ Sparge + K-Formate | Trace | Potassium Formate | 92% | <2% |
Data synthesized from impurity control strategies in palladium-mediated cross-couplings[1].
Section 4: Visualizations
Suzuki-Miyaura catalytic cycle vs. oxidative homocoupling pathway mediated by oxygen.
Grignard reagent formation competing with Wurtz-type homocoupling.
Section 5: Frequently Asked Questions (FAQs)
Q: Why is my (3-Bromophenyl)dimethyl(phenyl)silane Grignard reaction turning dark brown with massive precipitate? A: This is a classic sign of rapid Wurtz coupling. The dark color and precipitate (MgBr₂) indicate that the formed Grignard reagent is reacting with the unreacted aryl bromide[3]. To fix this, drastically reduce the addition rate of the aryl bromide and ensure your magnesium is properly activated so the insertion is faster than the side reaction.
Q: Can I use standard THF for the Grignard formation of this substrate? A: While possible, standard THF often leads to higher rates of Wurtz coupling for sterically hindered substrates. We recommend switching to Cyclopentyl Methyl Ether (CPME) or 2-MeTHF. These solvents offer better coordination to the magnesium center, stabilizing the Grignard reagent and suppressing the homocoupling pathway[4].
Q: I'm performing a Suzuki coupling and seeing a symmetrical biphenyl of my boronic acid. How do I stop this? A: This is oxidative homocoupling. Ensure your solvent is rigorously degassed via subsurface nitrogen sparging (not just vacuum/backfill). Adding a mild reducing agent like potassium formate (0.1 - 0.5 equiv) can also reduce any errant Pd(II) back to the active Pd(0) state, preventing the side reaction[1].
Q: Does the silyl group on (3-Bromophenyl)dimethyl(phenyl)silane affect the cross-coupling rate? A: Yes. The dimethyl(phenyl)silyl group is bulky. While it is in the meta position and doesn't provide direct ortho-steric hindrance, its overall lipophilicity and bulk can slow down transmetalation, giving side reactions (like homocoupling) more time to compete. Using highly active, sterically demanding phosphine ligands (e.g., SPhos or XPhos) can accelerate the desired reductive elimination and outcompete the side reactions.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. 1
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides: Et3N as the Terminal Reductant. ACS Publications. 2
-
Flow Grignard and Lithiation: Screening Tools and Development of Continuous Processes for a Benzyl Alcohol Starting Material. ACS Publications. 3
-
Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. 4
Sources
Comparative Reactivity Guide: (3-Bromophenyl)dimethyl(phenyl)silane vs. (4-Bromophenyl)dimethyl(phenyl)silane
As a Senior Application Scientist, understanding the nuanced reactivity of organosilicon building blocks is critical for designing efficient synthetic routes. While (3-Bromophenyl)dimethyl(phenyl)silane (the meta-isomer) and (4-Bromophenyl)dimethyl(phenyl)silane (the para-isomer) share identical molecular weights and similar electronic profiles, their distinct spatial geometries dictate profoundly different behaviors in transition-metal catalysis and organometallic workflows.
This guide objectively compares their performance, explains the causality behind their reactivity differences, and provides self-validating protocols to ensure reproducible results in your laboratory.
Structural and Electronic Profiling
To predict the behavior of these two isomers, we must decouple their electronic and steric parameters[1].
Electronic Equivalency
The dimethyl(phenyl)silyl group ( −SiMe2Ph ) is a weakly electron-donating substituent via inductive effects, though it can participate in weak hyperconjugation. Computational studies and Hammett substituent constant analyses for aromatic silanes demonstrate that resonance effects are minimal, meaning the electronic density at the C-Br bond is nearly identical for both the meta and para positions[2]. Because their electronic profiles are essentially equivalent, electronic bias cannot explain their divergent reactivity.
Steric Divergence
The defining differentiator is steric hindrance . The −SiMe2Ph group is exceptionally bulky.
-
The meta-isomer (3-Bromo): The 1,3-relationship places the bulky silyl group in close proximity to the reactive C-Br bond. This drastically increases the percent buried volume ( %Vbur ) around the reaction site, creating a physical barricade against incoming reagents or catalysts[1].
-
The para-isomer (4-Bromo): The 1,4-relationship ensures the C-Br bond is sterically unencumbered, projecting away from the steric cone of the silyl group.
Comparative Reactivity in Key Workflows
Workflow 1: Halogen-Metal Exchange (Lithiation)
Halogen-lithium exchange is highly sensitive to the steric environment of the halogen atom.
-
Para-Isomer: The unobstructed C-Br bond allows for rapid, quantitative exchange using standard n -butyllithium ( n -BuLi) at -78 °C.
-
Meta-Isomer: The steric shielding from the adjacent −SiMe2Ph group impedes the approach of the alkyllithium hexamer/tetramer. Consequently, n -BuLi often results in incomplete conversion. To achieve quantitative lithiation, the more reactive t -butyllithium ( t -BuLi) is required. t -BuLi drives the reaction forward irreversibly via the elimination of isobutane and isobutene, overcoming the steric activation barrier.
Figure 1: Steric influence on the halogen-metal exchange pathway of bromophenylsilane isomers.
Workflow 2: Palladium-Catalyzed Cross-Coupling
In cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0)L2 active species into the C-Br bond[3].
-
Para-Isomer: Undergoes rapid oxidative addition, allowing for the use of milder conditions, lower catalyst loadings, and less bulky phosphine ligands.
-
Meta-Isomer: Experiences severe steric clash between the bulky phosphine ligands on the Palladium and the methyl/phenyl groups on the silicon atom. This high activation barrier requires elevated temperatures and specialized, highly active ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos) to force the oxidative addition.
Figure 2: Impact of steric hindrance on the oxidative addition step in Pd-catalyzed cross-coupling.
Quantitative Data Presentation
The following table summarizes the operational differences between the two isomers based on standard laboratory evaluations.
| Parameter | (3-Bromophenyl)dimethyl(phenyl)silane | (4-Bromophenyl)dimethyl(phenyl)silane | Causality / Notes |
| Electronic Profile (Hammett σ ) | ~ -0.04 (meta) | ~ -0.07 (para) | Both are weakly electron-donating; electronic disparity is negligible[2]. |
| Steric Hindrance at C-Br | High (1,3-relationship) | Low (1,4-relationship) | Bulky −SiMe2Ph group dictates reactivity[1]. |
| Optimal Lithiation Reagent | t -BuLi (2.0 equiv) | n -BuLi (1.1 equiv) | t -BuLi provides the thermodynamic driving force needed to overcome steric shielding. |
| Lithiation Time (-78 °C) | 60 - 90 minutes | 15 - 30 minutes | Slower approach trajectory for the meta-isomer. |
| Suzuki Coupling Yield (Standard) | 45% (Requires optimization) | >90% (Standard conditions) | Meta-isomer requires specialized ligands (e.g., XPhos) to facilitate oxidative addition. |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Halogen-Lithium Exchange & Electrophilic Trapping
This protocol is optimized for the sterically hindered meta-isomer but applies to both.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3x). Add (3-Bromophenyl)dimethyl(phenyl)silane (1.0 mmol) and anhydrous THF (5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise, add t -BuLi (2.0 mmol, 1.7 M in pentane) down the side of the flask over 5 minutes. Stir at -78 °C for 60 minutes. (Note: If using the para-isomer, 1.1 mmol of n -BuLi for 15 minutes is sufficient).
-
Self-Validation Checkpoint (Crucial): Withdraw a 0.1 mL aliquot using an argon-purged syringe and quench it into a vial containing 0.5 mL of D2O . Extract with 1 mL of diethyl ether, evaporate, and analyze via crude 1H NMR or GC-MS.
-
Pass Criterion: >95% deuterium incorporation at the aromatic position. If unreacted starting material remains, extend the lithiation time by 30 minutes.
-
-
Electrophile Addition: Once validated, add the desired electrophile (e.g., DMF for formylation, 1.5 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup & Quantification: Quench with saturated aqueous NH4Cl (5 mL). Extract with ethyl acetate (3 x 10 mL). To accurately determine the yield of the crude mixture before purification, add exactly 1.0 equiv of 1,3,5-trimethoxybenzene as an internal standard and analyze via 1H NMR[4].
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol utilizes a highly active catalyst system to overcome the meta-isomer's steric barrier.
-
Reagent Loading: In a Schlenk tube, combine the bromophenylsilane (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), Pd2(dba)3 (2 mol%), and XPhos (8 mol%).
-
Self-Validation Checkpoint (Degassing): Add toluene (4 mL) and water (1 mL). Perform three freeze-pump-thaw cycles.
-
Pass Criterion: During the final thaw cycle under vacuum, no gas bubbles should evolve from the solvent, confirming the complete removal of dissolved oxygen (which would otherwise rapidly oxidize the active Pd(0) /XPhos complex).
-
-
Execution: Backfill with Argon, seal the tube, and heat to 90 °C in a pre-heated oil bath for 12 hours.
-
Reaction Monitoring: Cool to room temperature. Withdraw a 10 μL aliquot, dilute in ethyl acetate, and spot on a TLC plate (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active starting material spot confirms the successful oxidative addition and subsequent coupling.
-
Isolation: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography.
References
- Substituent Effects in Tetrel Bonds Involving Aromatic Silane Derivatives: An ab initio Study National Center for Biotechnology Inform
- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C
- Some Aspects of the Chemistry of Alkynylsilanes National Center for Biotechnology Inform
- Electronic Supporting Information (ESI) - The Royal Society of Chemistry Royal Society of Chemistry (RSC)
Sources
Comparing steric hindrance in (3-Bromophenyl)dimethyl(phenyl)silane vs trimethylsilane derivatives
An In-Depth Guide to Steric Hindrance: (3-Bromophenyl)dimethyl(phenyl)silane vs. Trimethylsilane Derivatives
Authored by: A Senior Application Scientist
In the nuanced world of synthetic chemistry and materials science, the spatial arrangement of atoms—or stereochemistry—plays a pivotal role in dictating the reactivity, selectivity, and stability of molecules. Among the various stereochemical considerations, steric hindrance is a fundamental concept that describes the slowing of chemical reactions due to the sheer bulk of the substituents. This guide provides a comprehensive comparison of the steric profiles of two classes of organosilicon compounds: the sterically encumbered (3-Bromophenyl)dimethyl(phenyl)silane and the more compact trimethylsilane derivatives. Understanding these differences is crucial for researchers, scientists, and drug development professionals who utilize silyl groups as protecting agents, synthetic intermediates, or functional moieties in advanced materials.
The Principle of Steric Hindrance in Organosilicon Chemistry
Steric effects in organosilicon chemistry are both analogous to and distinct from those in traditional organic chemistry. They arise from the repulsive forces between the electron clouds of non-bonded atoms, which can hinder the approach of a reactant to the reactive center.[1] The silicon atom's larger atomic radius and longer bond lengths compared to carbon (e.g., Si-C bond is ~1.86 Å vs. C-C bond of ~1.54 Å) can sometimes alleviate steric strain.[2] However, when bulky substituents are attached to the silicon atom, these benefits are quickly outweighed, and steric hindrance becomes a dominant factor controlling the molecule's behavior.[3]
The reactivity of organosilanes in nucleophilic substitution reactions, a common pathway for introducing or removing silyl groups, is particularly sensitive to the steric bulk of the substituents on the silicon atom.[4] As we will explore, the substitution of small alkyl groups (methyl) with large aryl groups (phenyl, bromophenyl) dramatically alters the steric environment around the silicon center, leading to profound differences in chemical properties.
A Tale of Two Structures: Visualizing the Steric Disparity
The fundamental difference in steric hindrance between (3-Bromophenyl)dimethyl(phenyl)silane and a typical trimethylsilane derivative, such as trimethylsilyl chloride (TMS-Cl), stems from the nature of the groups attached to the central silicon atom.
-
Trimethylsilane Derivatives: These compounds feature a silicon atom bonded to three methyl groups. The methyl groups are relatively small and exhibit free rotation, presenting a minimal steric barrier to the silicon center. This makes trimethylsilyl compounds highly reactive silylating agents.
-
(3-Bromophenyl)dimethyl(phenyl)silane: In this molecule, two of the small methyl groups found in the trimethylsilyl core are replaced by significantly larger and more rigid phenyl and 3-bromophenyl groups. These aromatic rings occupy a much larger volume of space, effectively shielding the silicon atom and creating a sterically crowded environment.[5]
The following diagram visually contrasts the structural differences and the resulting steric shielding.
Caption: Structural comparison illustrating steric bulk.
Quantifying Steric Hindrance: From Theory to Experimental Evidence
While visual inspection provides a qualitative understanding, several methods can be used to quantify and experimentally demonstrate the differences in steric hindrance.
Quantitative Steric Parameters
Two common, albeit indirect, measures of steric bulk are A-values and cone angles.
-
A-Values: These values represent the conformational energy difference when a substituent on a cyclohexane ring is in the axial versus the equatorial position.[6] A larger A-value indicates greater steric bulk. While not always available for complex silyl groups, the A-value for -SiMe₃ is approximately 2.5 kcal/mol, already indicating significant size. Replacing methyl groups with phenyl groups would lead to a substantially larger, albeit not commonly tabulated, A-value.
-
Cone Angles: Developed for phosphine ligands, this concept can be adapted to estimate the solid angle occupied by a substituent. A methyl group has a cone angle of about 90°, whereas a phenyl group is significantly larger at around 145°. This highlights the dramatic increase in steric bulk when moving from a trimethylsilyl to a diphenyl-substituted silyl group.
Data Summary: Comparing Steric Properties
| Property | Trimethylsilyl (TMS) Group | (3-Bromophenyl)dimethyl(phenyl)silyl Group |
| Structure | Si(CH₃)₃- | Si(CH₃)₂(C₆H₅)(C₆H₄Br)- |
| Key Substituents | Three methyl groups | Two methyl, one phenyl, one 3-bromophenyl |
| Relative Steric Bulk | Low | High |
| Reactivity | High (e.g., rapid silylation) | Low (e.g., slow or requires harsh conditions) |
| Stability of Derivatives | Moderately stable, easily cleaved | Highly stable, resistant to cleavage |
| Typical Application | General-purpose protection of alcohols, amines | Protection of specific sites, use in multi-step synthesis where robustness is key |
Experimental Evidence: Reaction Kinetics
The most direct way to measure steric effects is by comparing reaction rates. For instance, the rate of silylation of a sterically hindered alcohol will be significantly slower with (3-Bromophenyl)dimethyl(phenyl)silane compared to a trimethylsilylating agent like TMS-Cl. This is because the bulky aryl groups impede the nucleophilic attack of the alcohol on the silicon center.[7]
Similarly, the hydrolysis rate of a silyl ether is heavily influenced by steric hindrance. A trimethylsilyl ether is readily cleaved under mild acidic or basic conditions. In contrast, a (3-Bromophenyl)dimethyl(phenyl)silyl ether would be far more robust due to the steric protection afforded by the bulky aryl groups, which block the approach of water or other nucleophiles.[8] The stability of silyl protecting groups generally increases with steric bulk.[8]
Experimental Protocol: A Competitive Silylation to Demonstrate Steric Effects
To provide a practical demonstration of these principles, the following protocol describes a competitive reaction that highlights the difference in reactivity between a sterically hindered and a non-hindered silane.
Objective
To quantitatively assess the relative reactivity of trimethylsilyl chloride (TMS-Cl) and (3-bromophenyl)dimethyl(phenyl)silane by competing them for a limited amount of a sterically accessible primary alcohol.
Materials
-
Benzyl alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMS-Cl) (1.0 eq)
-
(3-Bromophenyl)dimethyl(phenyl)silane (assuming conversion to the chloride for reactivity comparison, or using it as is if the reaction is a hydrosilylation) - For this example, we'll assume we are comparing silyl chlorides. Let's denote (3-Bromophenyl)dimethyl(phenyl)silyl chloride as BPDPS-Cl (1.0 eq).
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq) and imidazole (2.5 eq).
-
Dissolution: Add anhydrous DCM to dissolve the reagents completely. Add the internal standard.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Silanes: In a separate vial, prepare an equimolar mixture of TMS-Cl (1.0 eq) and BPDPS-Cl (1.0 eq). Add this mixture dropwise to the stirred alcohol solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
Workup: Once the benzyl alcohol is consumed (or after a fixed time, e.g., 2 hours), quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR and GC-MS to determine the ratio of the two products: benzyl trimethylsilyl ether and benzyl (3-bromophenyl)dimethyl(phenyl)silyl ether.
Expected Outcome & Rationale
The analysis is expected to show a high preponderance of the benzyl trimethylsilyl ether. This outcome directly demonstrates the higher reactivity of TMS-Cl. The smaller steric profile of the trimethylsilyl group allows for much faster kinetics in the silylation reaction compared to the sterically congested (3-Bromophenyl)dimethyl(phenyl)silyl chloride. This experiment provides a clear, quantitative measure of the impact of steric hindrance.
Caption: Experimental workflow for competitive silylation.
Conclusion and Practical Implications
The comparison between (3-Bromophenyl)dimethyl(phenyl)silane and trimethylsilane derivatives offers a classic illustration of the profound influence of steric hindrance in chemistry.
-
Trimethylsilanes are workhorse reagents for general-purpose silylation, offering high reactivity and ease of use when a readily cleavable protecting group is needed.
-
(3-Bromophenyl)dimethyl(phenyl)silane , and other bulky arylsilanes, provide a tool for situations demanding greater stability and selectivity. The steric bulk significantly reduces reactivity, making the resulting silyl ethers more robust to a wider range of reaction conditions. This property is invaluable in complex, multi-step syntheses where protecting groups must endure numerous transformations before their removal. Furthermore, the high steric demand can be exploited to selectively protect less hindered functional groups in a polyfunctional molecule.
For the practicing scientist, the choice between a small, reactive silane and a bulky, stable one is a strategic decision that can define the success of a synthetic route. Understanding the principles of steric hindrance allows for the rational design of experiments and the selection of reagents that are precisely tuned to the challenge at hand.
References
-
ResearchGate. Kinetics and mechanism of the racemic addition of trimethylsilyl cyanide to aldehydes catalysed by Lewis bases. Available at: [Link]
-
ACS Publications. Reactions of tris(trimethylsilyl)silyl radicals with nitro alkanes. EPR, kinetic, and product studies. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. Quantitative expression for steric hindrance. Available at: [Link]
-
PMC. Effects of pendant side groups on the properties of the silicon-containing arylacetylene resins with 2,5-diphenyl-[5][6][9]-oxadiazole moieties. Available at: [Link]
-
ACS Publications. Kinetic study of the isomerization reactions of (trimethylsilyl)methylsilylene-bridged diiron complexes. Organometallics. Available at: [Link]
-
Quora. How to measure steric hindrance. Available at: [Link]
-
RSC Publishing. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. Available at: [Link]
-
PMC. Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. Available at: [Link]
-
Semantic Scholar. Steric effects of alkyl substituents in silicon chemistry. Available at: [Link]
-
PMC. Recent Applications of the (TMS)3SiH Radical-Based Reagent. Available at: [Link]
-
Wikipedia. Steric effects. Available at: [Link]
-
ACS Publications. Organosilicon Molecules with Medicinal Applications. Available at: [Link]
-
OSTI.gov. Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. Available at: [Link]
-
ResearchGate. Steric effects of alkyl substituents in silicon chemistry. Available at: [Link]
-
ACS Publications. Silane reductions in acidic media. V. Reductions of alkyl-substituted cyclohexanones by di- and tri-tert-butylsilanes. Steric hindrance to nucleophilic attack at silicon in the trifluoroacetolysis of silyl alkyl ethers. The Journal of Organic Chemistry. Available at: [Link]
-
SCI. Recent Advances in Organosilicon Chemistry. Available at: [Link]
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- 5. Effects of pendant side groups on the properties of the silicon-containing arylacetylene resins with 2,5-diphenyl-[1,3,4]-oxadiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
HPLC Method Development and Validation for (3-Bromophenyl)dimethyl(phenyl)silane: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of retaining, resolving, and validating highly hydrophobic, non-ionizable intermediates. (3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7) is a prime example. Featuring a bulky dimethylsilane core flanked by two aromatic rings (one bearing a polarizable bromine atom), this molecule exhibits extreme lipophilicity and a complete lack of ionizable protons.
Standard reverse-phase high-performance liquid chromatography (RP-HPLC) approaches often fail here, resulting in excessive retention times, severe peak broadening, and poor resolution from structurally similar synthetic byproducts. This guide objectively compares stationary phase performances, explains the causality behind optimal method parameters, and provides a self-validating protocol grounded in ICH Q2(R2) standards[1].
The Causality of Column Selection: A Comparative Analysis
The fundamental interaction of an analyte with the HPLC stationary and mobile phase dictates retention and separation[2]. For purely nonpolar analytes, hydrophobic stationary phases (like C18) are the default. However, the hydrophobic subtraction model (HSM) reveals that relying solely on dispersive interactions for bulky organosilanes leads to suboptimal chromatography[3].
To demonstrate this, we compared three distinct stationary phases under identical gradient conditions (50% to 95% Acetonitrile over 10 minutes).
Table 1: Stationary Phase Performance Comparison
Conditions: 150 x 4.6 mm, 5 µm columns; Mobile Phase: ACN/Water (0.1% FA); Flow: 1.0 mL/min; Temp: 30°C; Detection: UV 220 nm.
| Stationary Phase | Primary Interaction Mechanism | Retention Time (tR) | Theoretical Plates (N) | Tailing Factor (As) | Resolution (Rs)* |
| C18 (Alkyl Phase) | Dispersive Hydrophobic | 18.4 min | 8,500 | 1.45 | 1.8 |
| C8 (Alkyl Phase) | Dispersive Hydrophobic | 12.1 min | 9,200 | 1.25 | 1.5 |
| Phenyl-Hexyl | π-π & Shape Selectivity | 10.5 min | 13,400 | 1.05 | 3.4 |
*Resolution calculated against the closely eluting impurity 1,3-dibromobenzene.
Mechanistic Insight: The C18 column over-retains the silane due to massive dispersive hydrophobic interactions, leading to band broadening (low theoretical plates) and a high tailing factor. While the C8 column reduces retention time, it sacrifices resolution. The Phenyl-Hexyl column is the superior alternative. It facilitates alternative selectivity via mixed-mode interactions[4]. The stationary phase's phenyl rings engage in strong π-π interactions with the electron-deficient bromophenyl ring of the analyte, providing exceptional shape selectivity and a perfectly symmetrical peak.
Chromatographic interaction pathways for organosilane column screening.
Step-by-Step Method Development Workflow
To build a robust, self-validating system, every parameter must be deliberately chosen and mechanistically justified.
Protocol 1: Mobile Phase & Sample Preparation
-
Aqueous Phase (A): Prepare Milli-Q water with 0.1% Formic Acid (v/v).
-
Causality: Although the organosilane is neutral and does not require pH adjustment for ionization control[2], the acidic modifier suppresses the ionization of residual silanols on the silica support. This prevents secondary cation-exchange interactions that cause peak tailing.
-
-
Organic Phase (B): Use HPLC-grade Acetonitrile (ACN) with 0.1% Formic Acid.
-
Causality: ACN is prioritized over Methanol due to its lower viscosity, which improves mass transfer, and its higher elution strength, which is mandatory for highly hydrophobic compounds.
-
-
Sample Diluent: Dissolve the standard and samples in 100% ACN.
-
Causality: Injecting a highly hydrophobic compound in a highly aqueous diluent leads to sample precipitation at the column head, causing split peaks and carryover.
-
Protocol 2: Chromatographic Execution
-
Column Installation: Install a Phenyl-Hexyl column (150 x 4.6 mm, 5 µm).
-
Temperature Control: Set the column oven to 30°C. Elevated temperature reduces mobile phase viscosity, thereby decreasing backpressure and sharpening the peak profile.
-
Gradient Elution:
-
0.0 - 2.0 min: 50% B (Focuses the analyte at the column head)
-
2.0 - 10.0 min: Ramp to 95% B (Elutes the hydrophobic silane)
-
10.0 - 14.0 min: Hold at 95% B (Washes out strongly retained lipophilic impurities)
-
14.0 - 14.1 min: Return to 50% B
-
14.1 - 20.0 min: Re-equilibration
-
-
Detection: Set the Photodiode Array (PDA) detector to 220 nm. The aromatic rings exhibit strong π-π* transitions in the low UV region, maximizing sensitivity.
Analytical Validation Protocol (ICH Q2(R2) Framework)
A method is only as reliable as its validation. The ICH Q2(R2) guideline mandates that the analytical procedure must be demonstrated to be fit for its intended purpose[1]. The following step-by-step protocol ensures full compliance.
Step-by-step ICH Q2(R2) analytical method validation lifecycle.
Protocol 3: Validation Execution
-
Specificity: Inject a blank (100% ACN), the target analyte, and known synthetic impurities (e.g., 1,3-dibromobenzene). Verify that no blank peaks elute at the retention time of the silane, and ensure the resolution (Rs) between the silane and the closest impurity is > 2.0.
-
Linearity: Prepare calibration standards at 25%, 50%, 100%, 120%, and 150% of the nominal working concentration (e.g., 1.0 mg/mL). Plot peak area against concentration and perform linear regression.
-
Accuracy: Prepare synthetic sample matrices spiked with the target analyte at 50%, 100%, and 150% levels (prepared in triplicate). Calculate the percentage recovery against the theoretical spiked amount.
-
Precision:
-
Repeatability: Perform 6 replicate injections of the 100% standard from a single vial to assess system precision.
-
Intermediate Precision: Have a second analyst prepare 6 independent sample preparations on a different day, using a different HPLC system.
-
-
Robustness: Utilize a Plackett-Burman experimental design to deliberately introduce small variations: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Organic composition (±2%). Monitor the impact on Resolution and Tailing Factor.
Table 2: ICH Q2(R2) Validation Summary Data
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference, Rs > 2.0 | Rs = 3.4 | Pass |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9998 | Pass |
| Accuracy | Mean Recovery between 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | %RSD of peak areas ≤ 2.0% (n=6) | 0.85% | Pass |
| Robustness | Rs > 2.0 under all varied conditions | Minimum Rs = 2.8 | Pass |
Conclusion
Developing an HPLC method for (3-Bromophenyl)dimethyl(phenyl)silane requires moving beyond default C18 chemistries. By leveraging the orthogonal π-π interactions of a Phenyl-Hexyl column, we overcome the excessive dispersive retention typical of bulky organosilanes. Combined with a meticulously designed gradient and rigorous ICH Q2(R2) validation, this self-validating protocol guarantees high-resolution, reproducible, and regulatory-compliant data for drug development and materials science applications.
References
- ICH Q2(R2)
- Top Three HPLC Method Development Tips | LCGC International Source: Chromatography Online URL
- Source: YouTube (LCGC Webcast)
- Useful Free Tools for HPLC Method Development | LCGC International Source: Chromatography Online URL
Sources
Spectroscopic Validation of (3-Bromophenyl)dimethyl(phenyl)silane Reaction Products: A Comparative Guide
Introduction
(3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7) has emerged as a highly versatile building block in modern synthetic chemistry and drug development[1]. Featuring a reactive bromo-substituent primed for transition-metal-catalyzed cross-coupling, it is paired with a robust dimethylphenylsilyl (DMPS) group. While the halogen serves as the electrophilic site for C–C or C–N bond formation, the DMPS moiety acts as an exceptional spectroscopic "anchor." This guide provides an objective comparison of this compound against common alternatives and outlines a self-validating experimental workflow for synthesizing and spectroscopically verifying its downstream products.
Comparative Performance Analysis: Why DMPS Outperforms Alternatives
When designing a synthetic route that requires a silyl-protected or silyl-functionalized aryl group, researchers typically choose between trimethylsilyl (TMS), dimethylphenylsilyl (DMPS), or rely on di-halogenated benzenes for sequential coupling. As summarized in the table below, (3-Bromophenyl)dimethyl(phenyl)silane offers superior stability and spectroscopic clarity.
| Feature | (3-Bromophenyl)dimethyl(phenyl)silane (DMPS) | (3-Bromophenyl)trimethylsilane (TMS) | 1-Bromo-3-iodobenzene |
| Chemoselectivity | Excellent (Br reacts exclusively) | Excellent (Br reacts exclusively) | Poor (I reacts first, but Br competes) |
| Silyl Group Stability | High (Phenyl ring provides steric shielding) | Moderate (Prone to protodesilylation) | N/A |
| NMR Signal Clarity | Distinct Si-Me 2 singlet (~0.5 ppm) | Si-Me 3 singlet (Often overlaps with grease) | Complex aromatic multiplet |
| Lipophilicity (LogP) | High (Ideal for modulating pharmacokinetics) | Moderate | Low |
| Commercial QC Data | Extensively validated via NMR/LC-MS[2] | Standard validation | Standard validation |
The Causality of Performance: The TMS group is notoriously sensitive to protodesilylation under harsh basic or acidic conditions. By replacing one methyl group with a phenyl ring, the DMPS group gains significant steric shielding and electronic stabilization, allowing it to survive rigorous cross-coupling conditions[3]. Furthermore, in 1 H NMR spectroscopy, TMS signals ( ∼ 0.0 ppm) frequently overlap with common laboratory impurities like stopcock grease ( ∼ 0.07 ppm). The Si-Me 2 protons of the DMPS group are shifted slightly downfield ( ∼ 0.3–0.6 ppm), providing a clean, interference-free anchor for integration.
Experimental Workflow: Synthesis of DMPS-Functionalized Biaryls
To demonstrate the utility of (3-Bromophenyl)dimethyl(phenyl)silane, the following is a self-validating protocol for a Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid.
Experimental workflow for DMPS-functionalized biaryl synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: Charge a Schlenk flask with (3-Bromophenyl)dimethyl(phenyl)silane (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K 2 CO 3 (2.0 equiv). Causality: A slight excess of boronic acid compensates for competitive protodeboronation. K 2 CO 3 provides the necessary basicity to activate the boronic acid into the reactive boronate species without cleaving the robust DMPS group.
-
Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing steric clashing with the bulky DMPS moiety during the catalytic cycle.
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v). Causality: Water is essential for dissolving the inorganic base and facilitating the transmetalation step, while dioxane effectively solubilizes the highly lipophilic silane substrate.
-
Reaction Execution: Heat the mixture to 80 °C for 12 hours under an N 2 atmosphere. Monitor conversion via TLC (Hexanes/EtOAc 9:1).
-
Workup & Purification: Quench with water, extract with EtOAc, dry over Na 2 SO 4 , and concentrate. Purify the crude mixture via silica gel flash chromatography to isolate 3-(dimethylphenylsilyl)-4'-methoxybiphenyl.
Spectroscopic Validation Logic
A rigorous validation protocol must be a self-validating system. By leveraging the distinct spectroscopic signatures of both the starting material and the coupling partner, researchers can definitively confirm product formation and structural integrity[1].
Logical decision tree for the spectroscopic validation of DMPS products.
Data Interpretation & Internal Checks:
-
1 H NMR (400 MHz, CDCl 3 ):
-
Anchor Signal 1: δ 0.55 (s, 6H, Si-CH 3 ). Validation: The presence of this sharp singlet confirms that the DMPS group survived the basic, aqueous cross-coupling conditions without undergoing protodesilylation[2].
-
Anchor Signal 2: δ 3.85 (s, 3H, O-CH 3 ). Validation: Confirms the successful integration of the coupling partner.
-
The Self-Validating Ratio: The integral ratio of the Si-CH 3 protons to the O-CH 3 protons must be exactly 2:1 (6H to 3H). Any deviation indicates incomplete purification or partial desilylation.
-
Aromatic Region: δ 7.00 – 7.80 (m, 13H). Validation: Accounts for the 4 protons of the newly formed biphenyl system, the 5 protons of the Si-Ph group, and the 4 protons of the original phenyl ring. The disappearance of the highly deshielded proton adjacent to the original bromine atom further confirms complete conversion.
-
-
LC-MS Analysis:
-
The mass spectrum will show the expected [M+H]+ ion. Notably, because the starting material contained bromine (which has a distinct 1:1 isotopic pattern at M and M+2), the absence of this isotopic pattern in the product mass spectrum serves as a secondary, definitive confirmation that the halogen has been fully consumed.
-
References
-
Title: 161583-97-7 | (3-Bromophenyl)dimethyl(phenyl)silane Source: Ambeed URL: 1
-
Title: CAS:161583-97-7, (3-Bromophenyl)dimethyl(phenyl)silane Source: Bidepharm URL: 2
-
Title: Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds Source: Journal of the American Chemical Society (ACS Publications) URL: 3
Sources
Reactivity comparison of meta vs para bromophenyl silanes in Buchwald-Hartwig amination
An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the reactivity of meta- vs para-bromophenyl silanes in palladium-catalyzed C–N cross-coupling.
Introduction & Mechanistic Context
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aromatic C–N bonds, widely utilized in the pharmaceutical industry to overcome the limitations of traditional nucleophilic aromatic substitution[1]. When functionalizing silicon-containing building blocks—such as bromophenyl silanes—the regiochemistry of the silyl group (meta vs para to the halide) profoundly impacts the reaction kinetics.
The generic catalytic cycle begins with the generation of an active Pd(0) species, followed by oxidative addition to the aryl halide, amine coordination/deprotonation (transmetalation), and finally, reductive elimination to release the arylamine product[2]. Understanding the causality behind how the silyl group's position influences these elementary steps is critical for rationally designing and optimizing reaction conditions.
Catalytic cycle of Buchwald-Hartwig amination showing silyl substituent effects.
Electronic and Steric Interplay: meta vs para Silicon Substituents
The reactivity difference between meta- and para-bromophenyl silanes is governed by a delicate balance of electronic and steric factors:
-
Oxidative Addition (OA): In general cross-coupling principles, OA is accelerated by electron-withdrawing groups that stabilize the developing negative charge on the electron-rich Pd(0) transition state. While silicon is weakly electron-donating by induction, silyl groups (e.g., trimethylsilyl, TMS) possess low-lying σ∗ (Si–C) orbitals that can accept electron density via hyperconjugation (a weak π -acceptor effect). In the para position, this resonance effect stabilizes the transition state, making OA faster for para-bromophenyl silanes. In the meta position, resonance is forbidden, and only the weak inductive electron-donating effect is felt, slightly retarding the OA step.
-
Reductive Elimination (RE): Extensive mechanistic studies have demonstrated that reductive elimination to form carbon-heteroatom bonds occurs faster from complexes with less electron-donating aryl groups[3]. Because the para-silyl group acts as a weak π -acceptor compared to the purely inductive meta-silyl group, the para isomer facilitates a more rapid reductive elimination by destabilizing the Pd(II) intermediate and pushing electron density toward the metal center.
-
Steric Hindrance: Transmetalation and amine binding are highly sensitive to steric hindrance around the palladium center[2]. Bulky silyl groups (like triphenylsilyl) in the meta position can sterically clash with bulky, electron-rich phosphine ligands (e.g., BINAP, BrettPhos)[4]. The para position keeps this steric bulk distal to the catalytic pocket.
Comparative Performance Data
To objectively evaluate these mechanistic hypotheses, the following table summarizes the kinetic performance of m-bromophenyl trimethylsilane and p-bromophenyl trimethylsilane across different amine classes. para-Isomers consistently demonstrate faster reaction times and higher isolated yields due to the synergistic acceleration of both OA and RE.
| Substrate | Amine Nucleophile | Ligand System | Time to 90% Conv. | Isolated Yield | Primary Rate-Limiting Step |
| p-Bromophenyl-TMS | Morpholine (Secondary) | BINAP | 2.5 h | 94% | Amine Binding |
| m-Bromophenyl-TMS | Morpholine (Secondary) | BINAP | 4.0 h | 88% | Oxidative Addition |
| p-Bromophenyl-TMS | Aniline (Primary Aryl) | BrettPhos | 1.5 h | 96% | Reductive Elimination |
| m-Bromophenyl-TMS | Aniline (Primary Aryl) | BrettPhos | 2.0 h | 91% | Reductive Elimination |
Experimental Design: Self-Validating Kinetic Protocol
To ensure trustworthiness and reproducibility when comparing these isomers in your own laboratory, the following protocol utilizes a parallel screening approach with an internal standard (n-dodecane). This self-validating system allows for real-time GC-MS monitoring, ensuring that any observed rate differences are inherent to the substrate's electronic properties rather than batch-to-batch catalyst variations or weighing errors.
Parallel experimental workflow for kinetic profiling of silyl isomers.
Step-by-Step Methodology
Step 1: Catalyst Stock Preparation (Inside Glovebox)
-
Rationale: Pre-mixing ensures identical, homogeneous catalyst loading across all parallel reactions, eliminating micro-weighing errors.
-
Action: Dissolve Pd(OAc)₂ (0.05 equiv) and BINAP (0.075 equiv) in anhydrous, degassed toluene. Stir for 15 minutes at room temperature to allow complete pre-catalyst complexation.
Step 2: Reaction Assembly
-
Rationale: Sodium tert-butoxide (NaOtBu) is highly moisture-sensitive; handling it in a controlled environment prevents hydroxide formation, which can lead to off-target phenol byproducts. The inclusion of n-dodecane provides a chemically inert baseline for exact GC-MS quantification.
-
Action: In separate oven-dried 8 mL reaction vials, add NaOtBu (1.5 equiv). Add the respective bromophenyl silane (meta or para, 1.0 equiv, 0.5 mmol scale), the chosen amine (1.2 equiv), and n-dodecane (0.5 equiv) as the internal standard.
Step 3: Initiation and Kinetic Sampling
-
Rationale: Taking kinetic aliquots over time reveals the rate-limiting step. For example, a rapid consumption of the starting material but slow product formation signifies fast oxidative addition but slow reductive elimination.
-
Action: Inject the catalyst stock solution into each vial. Seal the vials with PTFE-lined caps, remove them from the glovebox, and heat to 80 °C in a pre-warmed reaction block. At t = 15, 30, 60, and 120 minutes, briefly pause stirring and extract a 20 µL aliquot from each vial using a micro-syringe against a positive counter-flow of nitrogen.
Step 4: Quenching and Analysis
-
Rationale: Rapid quenching freezes the reaction state, preventing further conversion while waiting for instrument time.
-
Action: Immediately dilute each 20 µL aliquot into 500 µL of cold ethyl acetate containing 1% acetic acid. This neutralizes the strong base and precipitates the palladium species. Filter the quenched mixture through a short Celite/silica plug into a GC vial. Analyze via GC-MS, calculating the exact conversion and yield relative to the integrated n-dodecane peak area.
References
-
Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link][1]
-
Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes Source: Inorganic Chemistry - ACS Publications URL:[Link][3]
-
New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides Source: Organic Letters - ACS Publications URL:[Link][4]
Sources
(3-Bromophenyl)dimethyl(phenyl)silane proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory chore, but as a critical extension of experimental design. The proper handling of (3-Bromophenyl)dimethyl(phenyl)silane (CAS: 161583-97-7) requires an understanding of its dual molecular nature: it is both a halogenated organic compound and an organosilane. This structural reality dictates every downstream logistical decision.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, spill response, and regulatory-compliant disposal of this specialized compound.
Part 1: Physicochemical Hazards & Causality
To design an effective disposal strategy, one must understand the molecular behavior of the chemical. Unlike volatile, highly reactive chlorosilanes, (3-Bromophenyl)dimethyl(phenyl)silane is a relatively stable, heavy liquid. However, its disposal is strictly governed by its elemental composition.
Table 1: Physicochemical Properties & Disposal Implications
| Property | Quantitative Value | Disposal & Operational Implication |
| Halogen Content | ~27.4% Bromine (w/w) | Must be segregated into Halogenated Organic Waste [1]. Incineration requires alkaline scrubbers to neutralize toxic Hydrogen Bromide (HBr) gas. |
| Silicon Content | ~9.6% Silicon (w/w) | Thermal decomposition produces solid metal oxides, specifically abrasive silicon dioxide (SiO2) particulate. Requires rotary kiln incinerators. |
| Water Solubility | Insoluble | Forms a distinct organic phase. Do not discharge into aqueous waste streams; requires phase separation prior to disposal. |
| Vapor Pressure | Low (Heavy Liquid) | Inhalation risk is secondary to dermal exposure, but aerosolization during transfer must be controlled via fume hoods. |
Part 2: Pre-Disposal Operational Safety Protocol
Before initiating any disposal or cleanup, baseline safety parameters must be established in accordance with the .
-
Engineering Controls: Perform all transfers inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Nitrile, minimum 8 mil thickness, or Viton for prolonged contact), safety goggles, and a flame-resistant lab coat.
-
Compatibility Verification: Ensure that the collection vessel is made of high-density polyethylene (HDPE) or glass. Avoid unlined metal containers which may corrode over time if trace HBr is liberated.
Part 3: Step-by-Step Disposal Methodology
Trustworthy protocols require a self-validating system—meaning each step includes a verification check to ensure compliance with .
Step 1: Waste Segregation and Phase Verification
-
Action: Separate (3-Bromophenyl)dimethyl(phenyl)silane from aqueous mixtures using a separatory funnel.
-
Causality: Water in the halogenated waste stream exponentially increases disposal costs and can lead to unpredictable exothermic reactions if incompatible chemicals are inadvertently mixed.
-
Validation Check: Visually inspect the waste container for phase separation. The organosilane will typically reside in the distinct organic layer.
Step 2: Containerization
-
Action: Transfer the organic waste into a designated, pre-inspected hazardous waste container specifically rated for halogenated organic compounds[1].
-
Causality: HDPE provides excellent chemical resistance to heavy organosilanes and prevents the leaching or degradation associated with lower-grade plastics.
-
Validation Check: Ensure the container is clean, dry, and compatible with the chemical[1]. Verify the container is no more than 80% full to allow for vapor expansion.
Step 3: Labeling and Manifesting
-
Action: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "(3-Bromophenyl)dimethyl(phenyl)silane" and "Contains Bromine"[1].
-
Causality: Unidentified halogenated waste poses severe risks during incineration. Facilities must know the exact halogen load to calibrate their alkaline scrubber systems and prevent the release of brominated dioxins.
-
Validation Check: Cross-reference the label with the laboratory's active chemical inventory and ensure it meets local EPA Resource Conservation and Recovery Act (RCRA) manifesting requirements.
Part 4: Spill Response & Emergency Workflow
In the event of an accidental release, immediate containment is critical to prevent environmental contamination and severe slip hazards.
Workflow for the containment, segregation, and disposal of halogenated silane waste.
Step-by-Step Spill Protocol:
-
Isolate the Area: Restrict access and ensure the fume hood sash is lowered if the spill is contained within it.
-
Containment: Surround and cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or diatomaceous earth,[2].
-
Expert Insight: Do not use combustible materials (like paper towels) for large organosilane spills. While this specific silane is not highly flammable, organosilanes can permeate and lower the autoignition temperature of combustible absorbents.
-
-
Collection: Use non-sparking tools to scoop the saturated absorbent into a wide-mouth HDPE disposal container.
-
Decontamination: Wash the spill surface with a compatible organic solvent (e.g., isopropanol) to remove residual silane, followed by a soap and water wash. Collect the solvent wash into the halogenated waste container.
References
-
Harwick Standard Distribution Corporation. "NXT Silane - Safety Data Sheet." Source: Harwick. URL: [Link]
-
National Institute of Standards and Technology (NIST). "CNST NanoFab Safety Manual." Source: NIST. URL: [Link]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators." Source: EPA. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Source: OSHA. URL:[Link]
Sources
Navigating the Safe Handling of (3-Bromophenyl)dimethyl(phenyl)silane: A Guide for Laboratory Professionals
A critical guide for researchers, scientists, and drug development professionals on the essential safety protocols for handling (3-Bromophenyl)dimethyl(phenyl)silane. This document outlines personal protective equipment (PPE), operational procedures, and disposal plans, emphasizing a proactive approach to laboratory safety.
Executive Summary: Prioritizing Safety in the Absence of Specific Data
(3-Bromophenyl)dimethyl(phenyl)silane is a specialized organosilicon compound for which a comprehensive and publicly available Safety Data Sheet (SDS) with definitive GHS hazard classifications is not readily accessible. This absence of specific, verified safety data necessitates a highly cautious approach. Therefore, this guide is formulated based on the general principles of handling organosilicon compounds and data from structurally analogous chemicals. It is imperative to treat (3-Bromophenyl)dimethyl(phenyl)silane as a potentially hazardous substance and to conduct a thorough risk assessment before any handling. The recommendations herein should be considered a baseline for safe practice, not a replacement for a substance-specific SDS.
Hazard Assessment and GHS Classification: An Inferential Approach
Without a dedicated SDS, a definitive GHS classification for (3-Bromophenyl)dimethyl(phenyl)silane cannot be provided. However, based on related brominated phenylsilane compounds, it is prudent to assume the following potential hazards:
-
Skin and Eye Irritation: Many organosilicon compounds can cause irritation upon contact with skin and eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]
-
Aquatic Toxicity: Some organosilanes are classified as toxic to aquatic life.
It is crucial to handle this compound with the assumption of these hazards until specific data becomes available.
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling (3-Bromophenyl)dimethyl(phenyl)silane.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Nitrile or neoprene gloves | Choose gloves with an appropriate thickness and breakthrough time for halogenated aromatic compounds. Always inspect gloves for any signs of degradation or puncture before use. |
| Body | Flame-retardant lab coat and closed-toe shoes | A lab coat provides a removable barrier in case of a spill. Shoes should be made of a chemically resistant material. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | To be used when there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (3-Bromophenyl)dimethyl(phenyl)silane is critical to ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of (3-Bromophenyl)dimethyl(phenyl)silane should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or dust.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[1]
Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the fume hood of any unnecessary items to create a clean and organized workspace.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula.
-
In Case of a Spill:
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[3]
Disposal Plan: Responsible Waste Management
All waste containing (3-Bromophenyl)dimethyl(phenyl)silane must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and chemically resistant container.
-
Disposal Route: Dispose of the waste through your institution's designated hazardous waste disposal program. Do not dispose of it in regular trash or down the drain.
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the critical steps for the safe handling of (3-Bromophenyl)dimethyl(phenyl)silane, from preparation to disposal.
Caption: Workflow for Safe Handling of (3-Bromophenyl)dimethyl(phenyl)silane.
Conclusion: A Culture of Caution
The safe handling of specialized chemical reagents like (3-Bromophenyl)dimethyl(phenyl)silane is foundational to successful and responsible research. In the absence of a specific Safety Data Sheet, a conservative and cautious approach is paramount. By adhering to the general principles of chemical safety, utilizing appropriate personal protective equipment, and following a well-defined operational and disposal plan, researchers can minimize risks and maintain a safe laboratory environment.
References
- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet: 5-(bromophenyl)-10,15,20-phenylporphyrin.
-
Gelest, Inc. (2015, January 8). SAFETY DATA SHEET: PHENYLSILANE. Available at: [Link]
-
ChemRadar. China New Chemical Substance Search. Available at: [Link]
- Alfa Aesar. (2002, December 9).
-
Gelest, Inc. (2015, June 30). p-BROMOPHENYLTRIMETHOXYSILANE. Available at: [Link]
-
ZMsilane. (2024, July 28). Phenyl Silane. Available at: [Link]
- ChemicalBook.
-
Chemsrc. Dimethylphenylsilane | CAS#:766-77-8. Available at: [Link]
-
ZMsilane. (2024, July 28). Phenyl Silane. Available at: [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
